6-Hydroxymelatonin
描述
This compound is a naturally occurring, endogenous tryptamine that is the major active metabolite of the hormone melatonin. This compound (6-OHM) binds to and activates melatonin receptors, which is involved in regulating sleep and wake cycles and the synthesis and secretion of other neurotransmitters such as dopamine and GABA.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
N-[2-(6-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)14-4-3-9-7-15-11-6-12(17)13(18-2)5-10(9)11/h5-7,15,17H,3-4H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYMRCXOJJZYKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176577 | |
| Record name | 6-Hydroxymelatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6-Hydroxymelatonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2208-41-5 | |
| Record name | 6-Hydroxymelatonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxymelatonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxymelatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxymelatonin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXYMELATONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV437T5077 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Hydroxymelatonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Endogenous Functions of 6-Hydroxymelatonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxymelatonin (6-OHM) is the primary and major active metabolite of melatonin, an endogenous hormone pivotal in regulating circadian rhythms. Produced predominantly in the liver via cytochrome P450-mediated hydroxylation, this compound exhibits a range of biological activities that are of significant interest to the scientific and pharmaceutical research communities. As a full agonist of the melatonin receptors MT1 and MT2, it partakes in the physiological roles traditionally attributed to melatonin.[1] Furthermore, emerging evidence underscores its potent antioxidant and neuroprotective properties, in some instances surpassing those of its parent compound. This technical guide provides a comprehensive overview of the endogenous functions of this compound, presenting key quantitative data, detailed experimental methodologies for its study, and a visualization of its core signaling pathways.
Introduction
Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic molecule with well-established roles in chronobiology, immune function, and as an antioxidant. Its metabolism is a critical aspect of its biological activity, leading to the formation of several metabolites. Among these, this compound is the most abundant, resulting from the enzymatic activity of cytochrome P450 enzymes, primarily CYP1A2, in the liver.[2] Once formed, this compound is rapidly conjugated to form 6-sulfatoxymelatonin, which is then excreted in the urine. The urinary concentration of 6-sulfatoxymelatonin is a well-established and reliable biomarker for assessing the total nocturnal production of melatonin.[3][4][5]
Beyond its role as a metabolic byproduct, this compound is an active molecule in its own right. It functions as a full agonist at both MT1 and MT2 melatonin receptors, suggesting its involvement in the same signaling pathways as melatonin.[1] Moreover, it is a potent free radical scavenger and antioxidant, contributing significantly to the overall protective effects against oxidative stress attributed to melatonin.[1] Its neuroprotective capabilities have also been documented, highlighting its potential as a therapeutic agent in neurodegenerative disorders.[6][7] This guide will delve into the quantitative aspects of its function, the experimental approaches to its study, and the signaling cascades it initiates.
Quantitative Data
Receptor Binding and Enzyme Kinetics
As a full agonist of melatonin receptors, the binding affinity of this compound is crucial to understanding its physiological effects. While direct binding studies on this compound are limited, the data for melatonin provide a strong reference. The kinetic parameters of the primary enzyme responsible for its synthesis, CYP1A2, have been well-characterized.
| Parameter | Value | Target | Species | Comments | Reference |
| Melatonin Ki | 80 pM | MT1 Receptor | Human | Ki value for melatonin, a proxy for 6-OHM affinity as a full agonist. | [2] |
| Melatonin Ki | 383 pM | MT2 Receptor | Human | Ki value for melatonin, a proxy for 6-OHM affinity as a full agonist. | [2] |
| Km (Melatonin) | 25.9 ± 2.47 µM | CYP1A2 | Human | Michaelis-Menten constant for 6-hydroxylation of melatonin. | [8][9] |
| Vmax (Melatonin) | 10.6 ± 0.32 pmol/min/pmol P450 | CYP1A2 | Human | Maximum reaction velocity for 6-hydroxylation of melatonin. | [8][9] |
| Km (Melatonin) | 19.2 ± 2.01 µM | CYP1A1 | Human | Michaelis-Menten constant for 6-hydroxylation of melatonin. | [8][9] |
| Vmax (Melatonin) | 6.46 ± 0.22 pmol/min/pmol P450 | CYP1A1 | Human | Maximum reaction velocity for 6-hydroxylation of melatonin. | [8][9] |
| Km (Melatonin) | 30.9 ± 3.76 µM | CYP1B1 | Human | Michaelis-Menten constant for 6-hydroxylation of melatonin. | [8][9] |
| Vmax (Melatonin) | 5.31 ± 0.21 pmol/min/pmol P450 | CYP1B1 | Human | Maximum reaction velocity for 6-hydroxylation of melatonin. | [8][9] |
Physiological Concentrations
The concentration of this compound and its sulfated conjugate in biological fluids provides insight into the endogenous production of melatonin and its subsequent metabolism.
| Analyte | Fluid | Concentration Range | Condition | Comments | Reference |
| 6-Sulfatoxymelatonin | Urine (24h) | Age-dependent decrease | Healthy Individuals | Within-subject variation is lower than between-subject variation. | [6][10][11] |
| 6-Sulfatoxymelatonin | Urine (Night) | 15.1% within-subject variation | Healthy Individuals | Reflects nocturnal melatonin production. | [6][10] |
| Plasma Melatonin | Plasma | Correlates with urinary 6-OHM | Healthy Women | Correlation coefficient of 0.76 with 24h urinary 6-OHM excretion. | [3] |
| Plasma Melatonin | Plasma | Significantly lower in TB patients (p=0.037) | Tuberculosis Patients | Suggests altered melatonin metabolism in disease states. | |
| Urinary 6-Sulfatoxymelatonin | Urine | Significantly lower in TB patients (p<0.001) | Tuberculosis Patients | Corroborates plasma melatonin findings. |
Signaling Pathways
This compound, as a full agonist of MT1 and MT2 receptors, initiates signaling cascades typical of G-protein coupled receptors (GPCRs). These pathways are crucial for its diverse physiological effects.
G-Protein Coupled Receptor (GPCR) Signaling Cascade
Activation of MT1 and MT2 receptors by this compound leads to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. The primary G-protein associated with melatonin receptors is Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A secondary pathway involves the activation of Gαq, which stimulates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
Downstream MAPK/ERK and PI3K/Akt Pathways
The initial GPCR signaling cascade further propagates through downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K/Akt) pathways. These pathways are central to cellular processes such as proliferation, survival, and apoptosis, and their modulation by this compound likely underlies its neuroprotective and antioxidant functions.
Experimental Protocols
Quantification of this compound in Biological Fluids
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific for the quantification of this compound and its conjugates in plasma and urine.
-
Sample Preparation (Plasma):
-
To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., melatonin-d4).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Sample Preparation (Urine):
-
For total this compound (free and conjugated), enzymatic deconjugation is required.
-
Incubate a urine sample with β-glucuronidase/arylsulfatase at 37°C.
-
After deconjugation, perform solid-phase extraction (SPE) to clean up the sample.
-
Elute this compound from the SPE cartridge and evaporate the eluate.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile).
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
-
Assessment of Neuroprotective Effects
Method: In Vitro Primary Neuronal Culture Assay
This protocol assesses the ability of this compound to protect primary neurons from induced apoptosis or excitotoxicity.
-
Primary Neuron Culture:
-
Isolate primary neurons from the desired brain region (e.g., cortex or hippocampus) of embryonic rodents.
-
Dissociate the tissue enzymatically (e.g., with trypsin) and mechanically.
-
Plate the dissociated neurons onto coated culture plates (e.g., with poly-D-lysine and laminin).
-
Maintain the cultures in a suitable neurobasal medium supplemented with B27 and glutamine.
-
-
Induction of Neuronal Damage and Treatment:
-
After allowing the neurons to mature in culture, induce damage using a relevant stressor (e.g., glutamate for excitotoxicity, staurosporine for apoptosis, or hydrogen peroxide for oxidative stress).
-
Co-treat the neurons with varying concentrations of this compound or pre-treat before the insult.
-
-
Assessment of Neuroprotection:
-
Cell Viability Assays: Use assays such as MTT, LDH release, or Calcein-AM/Ethidium Homodimer-1 staining to quantify cell survival.
-
Apoptosis Assays: Measure markers of apoptosis, such as caspase-3 activity, TUNEL staining for DNA fragmentation, or Western blotting for apoptotic proteins (e.g., Bax, Bcl-2).
-
Morphological Analysis: Image the neurons and quantify neuronal morphology, including neurite length and branching, as indicators of neuronal health.
-
Evaluation of Antioxidant Capacity
Method: Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), a measure of its antioxidant power.
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.
-
-
Assay Procedure:
-
Add a small volume of the this compound solution (or standard antioxidant, e.g., Trolox) to a microplate well.
-
Add the FRAP reagent to the well and incubate at 37°C.
-
The reduction of the ferric-TPTZ complex to the ferrous form results in the formation of a blue-colored complex.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 593 nm).
-
-
Data Analysis:
-
Construct a standard curve using a known antioxidant (e.g., Trolox or ferrous sulfate).
-
Calculate the FRAP value of this compound, expressed as Trolox equivalents.
-
Conclusion
This compound is a biologically active metabolite of melatonin with significant endogenous functions. Its role as a full agonist at MT1 and MT2 receptors implicates it in the broad spectrum of physiological processes regulated by melatonin. Furthermore, its potent antioxidant and neuroprotective properties highlight its potential as a therapeutic target. The quantitative data, signaling pathway visualizations, and experimental protocols provided in this guide offer a foundational resource for researchers, scientists, and drug development professionals seeking to further investigate the physiological and pharmacological significance of this compound. Further research is warranted to fully elucidate its distinct roles compared to melatonin and to explore its therapeutic potential in a variety of pathological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melatonin Metabolism and Sleep - Creative Proteomics [creative-proteomics.com]
- 5. brighamandwomens.org [brighamandwomens.org]
- 6. Antioxidant Actions of Melatonin: A Systematic Review of Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melatonin MT1 and MT2 receptor ERK signaling is differentially dependent on Gi/o and Gq/11 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the antioxidant activity of melatonin and pinoline in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Cytochrome P450 in the Bioactivation of Melatonin to 6-Hydroxymelatonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role cytochrome P450 (CYP) enzymes play in the primary metabolic pathway of melatonin, its conversion to 6-hydroxymelatonin. Understanding this process is paramount for researchers in sleep science, neuropharmacology, and drug development, as the activity of these enzymes dictates the pharmacokinetic profile and bioavailability of both endogenous and exogenous melatonin. This document summarizes key quantitative data, details common experimental protocols, and provides visual representations of the metabolic pathway and experimental workflows.
Cytochrome P450 Isozymes in Melatonin 6-Hydroxylation
The oxidative metabolism of melatonin to this compound is predominantly carried out by the cytochrome P450 superfamily of enzymes, primarily within the liver. Several CYP isozymes have been identified as catalysts for this reaction, with varying degrees of affinity and efficiency.
Key Isozymes Involved:
-
CYP1A2: This is the principal enzyme responsible for the 6-hydroxylation of melatonin in the human liver.[1][2][3][4][5] It exhibits the highest affinity for melatonin among the CYP enzymes.[2] Genetic variations in the CYP1A2 gene can significantly impact an individual's capacity to metabolize melatonin, leading to inter-individual differences in melatonin clearance.
-
CYP1A1: While primarily an extrahepatic enzyme found in tissues like the skin, lungs, and brain, CYP1A1 also contributes to the 6-hydroxylation of melatonin.[5][6][7]
-
CYP1B1: This extrahepatic enzyme, not typically found in the liver, has been shown to mediate the 6-hydroxylation of melatonin in tissues such as the brain and intestine.[1]
-
CYP2C19: Although its major role in melatonin metabolism is O-demethylation to N-acetylserotonin, CYP2C19 also contributes to a minor extent to the formation of this compound.[1][2][5]
-
CYP2C9: This enzyme is considered to have a minimal contribution to the 6-hydroxylation of melatonin.[3]
The 6-hydroxylation of melatonin is the main metabolic route, with the resulting this compound being rapidly conjugated with sulfate to form 6-sulfatoxymelatonin, which is then excreted in the urine.[1][3]
Quantitative Data: Kinetic Parameters of Melatonin 6-Hydroxylation
The efficiency of different CYP isozymes in catalyzing the 6-hydroxylation of melatonin can be quantitatively compared using their Michaelis-Menten kinetic parameters, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.
| CYP Isozyme | Km (μM) | Vmax (pmol/min/pmol P450) | Reference |
| CYP1A1 | 19.2 ± 2.01 | 6.46 ± 0.22 | [1] |
| CYP1A2 | 25.9 ± 2.47 | 10.6 ± 0.32 | [1] |
| CYP1B1 | 30.9 ± 3.76 | 5.31 ± 0.21 | [1] |
Table 1: Kinetic parameters for the 6-hydroxylation of melatonin by recombinant human CYP isozymes.
Experimental Protocols
The investigation of melatonin metabolism by cytochrome P450 enzymes typically involves in vitro assays using human liver microsomes or recombinant CYP enzymes. Below are detailed methodologies for these key experiments.
In Vitro Melatonin 6-Hydroxylation Assay using Human Liver Microsomes
This protocol provides a framework for assessing the formation of this compound from melatonin in a system that mimics the hepatic metabolic environment.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Melatonin
-
This compound standard
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system:
-
NADP+
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Magnesium chloride (MgCl2)
-
-
Acetonitrile (ice-cold)
-
Incubator/water bath (37°C)
-
Microcentrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) containing:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Human liver microsomes (e.g., 0.2 mg/mL protein concentration)
-
Melatonin (at various concentrations to determine kinetics, e.g., 1-1000 µM)
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final concentrations of the components of the regenerating system are typically: 1 mM NADP+, 10 mM G6P, 1 U/mL G6PDH, and 5 mM MgCl2.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant and analyze it for the presence and quantity of this compound using a validated HPLC or LC-MS/MS method.
Quantification of this compound by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A typical mobile phase consists of a mixture of acetonitrile and water with an acidic modifier like 0.1% acetic acid. The exact ratio is optimized to achieve good separation of melatonin and this compound.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same matrix as the samples (e.g., the supernatant from a blank incubation).
-
Injection: Inject a fixed volume (e.g., 20 µL) of the standards and the sample supernatants onto the HPLC column.
-
Detection: Monitor the elution of the compounds using the detector. For fluorescence detection, excitation and emission wavelengths of approximately 285 nm and 345 nm, respectively, are commonly used for this compound.
-
Quantification: Identify the this compound peak in the sample chromatograms by comparing its retention time to that of the standard. Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
Visualizations
Signaling Pathway: Melatonin 6-Hydroxylation
Experimental Workflow: In Vitro Melatonin Metabolism Assay
Conclusion
The 6-hydroxylation of melatonin, primarily mediated by CYP1A2, is a cornerstone of its metabolism and a critical determinant of its physiological and pharmacological effects. A thorough understanding of the roles of the various cytochrome P450 isozymes, their kinetic properties, and the experimental methods used to study this pathway is essential for advancing research in areas impacted by melatonin's biological functions. The information and protocols provided in this guide serve as a comprehensive resource for scientists and researchers in this field.
References
- 1. Metabolism of melatonin by human cytochromes p450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 isoforms involved in melatonin metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of melatonin by cytochrome P-450s in rat liver mitochondria and microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of CYP1A2 in the hepatic metabolism of melatonin: studies with isolated microsomal preparations and liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melatonin Activation by Cytochrome P450 Isozymes: How Does CYP1A2 Compare to CYP1A1? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melatonin Activation by Cytochrome P450 Isozymes: How Does CYP1A2 Compare to CYP1A1? [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Biosynthesis of 6-Hydroxymelatonin from Melatonin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the enzymatic conversion of melatonin to its primary metabolite, 6-hydroxymelatonin. It details the core biosynthetic pathway, the kinetics of the enzymes involved, and standardized experimental protocols for the analysis and quantification of this metabolic process.
Core Biosynthetic Pathway
The principal metabolic route for melatonin in humans is its conversion to this compound (6-OHM)[1][2][3]. This biotransformation is an aromatic hydroxylation reaction, predominantly catalyzed by a specific subset of the cytochrome P450 (CYP) superfamily of enzymes[4][5].
The reaction primarily occurs in the liver, where melatonin circulating in the bloodstream is rapidly metabolized[2][3][6]. However, the enzymes responsible are also expressed in extrahepatic tissues such as the skin, lungs, and brain, indicating that localized metabolism of melatonin also occurs[2][7][8].
The key enzymes mediating this conversion are:
-
CYP1A2: Recognized as the primary enzyme responsible for the 6-hydroxylation of melatonin in the liver[1][8][9][10]. Its high affinity and activity make it the foremost contributor to systemic melatonin clearance[9][11].
-
CYP1A1: This enzyme also contributes to the formation of this compound, particularly in extrahepatic tissues where it is more prominently expressed[7][8][11].
-
CYP1B1: Found in various extrahepatic tissues, including the brain and intestine, CYP1B1 has been shown to effectively 6-hydroxylate melatonin[8][11].
While 6-hydroxylation is the main pathway, a minor, competing reaction is O-demethylation, which converts melatonin to N-acetylserotonin (NAS)[7][8][11]. This reaction is primarily catalyzed by CYP2C19 and to a lesser extent by CYP1A2[8][11].
Following its formation, this compound is typically conjugated with sulfate to form 6-sulfatoxymelatonin, a more water-soluble compound that is readily excreted in the urine[1][3][5][12]. This sulfation step is crucial for the clearance of the metabolite from the body[13].
Quantitative Data: Enzyme Kinetics
The efficiency of the key cytochrome P450 enzymes in catalyzing the 6-hydroxylation of melatonin has been determined using recombinant human P450 isozymes. The Michaelis-Menten constant (Km) and the maximum velocity (Vmax or kcat) provide insight into the affinity of the enzyme for the substrate and its catalytic turnover rate, respectively.
| Enzyme | Km (μM) | Vmax (pmol min-1 pmol-1 P450) | Reference |
| CYP1A1 | 19.2 ± 2.01 | 6.46 ± 0.22 | [7][11] |
| CYP1A2 | 25.9 ± 2.47 | 10.6 ± 0.32 | [7][11] |
| CYP1B1 | 30.9 ± 3.76 | 5.31 ± 0.21 | [7][11] |
These data indicate that while CYP1A1 has a slightly higher affinity for melatonin (lower Km), CYP1A2 exhibits the highest catalytic efficiency (Vmax), reinforcing its role as the principal enzyme in hepatic melatonin metabolism[11].
Experimental Protocols
This protocol describes a typical experiment to measure the formation of this compound from melatonin using human liver microsomes or recombinant CYP enzymes.
Objective: To determine the rate of enzymatic conversion of melatonin to this compound.
Materials:
-
Human liver microsomes (or recombinant CYP1A2, CYP1A1, CYP1B1)
-
Melatonin solution (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4)
-
This compound standard
-
Acetonitrile (for reaction quenching)
-
Internal standard (e.g., deuterated this compound-D4)
-
Microcentrifuge tubes, incubator, LC-MS/MS system
Procedure:
-
Preparation: Prepare a master mix containing the phosphate buffer and the NADPH regenerating system. Pre-warm all solutions to 37°C.
-
Reaction Initiation: In a microcentrifuge tube, combine the human liver microsomes (or recombinant enzyme) with the master mix. Initiate the reaction by adding the melatonin substrate solution. The final substrate concentration can range from 1-1000 µM to determine kinetics[9].
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes). The incubation time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This precipitates the proteins.
-
Sample Preparation: Centrifuge the tube at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to quantify the amount of this compound formed.
-
Quantification: Calculate the concentration of this compound by comparing its peak area ratio to the internal standard against a standard curve prepared with known concentrations of this compound.
This protocol outlines the procedure for measuring total this compound (free and conjugated) in human urine samples.
Objective: To accurately quantify the major melatonin metabolite in urine as a biomarker of endogenous melatonin production.
Materials:
-
Overnight urine samples
-
Acetate buffer (pH 5.0)
-
Solid Phase Extraction (SPE) cartridges (e.g., reverse-phase)
-
Methanol, Acetonitrile, Formic Acid, Ammonium Acetate (LC-MS grade)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation: Thaw frozen urine samples. To a 2 mL aliquot of urine, add the internal standard solution[15].
-
Enzymatic Deconjugation: Add acetate buffer and β-glucuronidase/arylsulfatase enzyme solution to the urine sample. Incubate at 37°C for several hours (e.g., 4 hours or overnight) to hydrolyze the sulfate and glucuronide conjugates, liberating free this compound[14][15].
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the deconjugated urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove salts and polar impurities.
-
Elute the analytes (melatonin and this compound) with methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto a C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)[16]. A typical gradient runs for 5-10 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for melatonin, this compound, and their deuterated internal standards using Multiple Reaction Monitoring (MRM)[16].
-
Example Transition for this compound: m/z 249.1 → 190.1
-
Example Transition for this compound-D4: m/z 253.1 → 193.1[14]
-
-
-
Quantification: Construct a calibration curve by plotting the peak area ratios of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this curve.
Logic of Enzyme Identification
The identification of specific CYP450 enzymes responsible for melatonin metabolism relies on a combination of experimental approaches. The logic involves moving from a complex system (liver microsomes) to highly specific systems (recombinant enzymes and selective inhibitors).
This deductive process, combining data from broad activity assays, specific inhibition studies[9], and confirmation with purified recombinant enzymes[11], provides strong evidence for the central role of CYP1A2, along with contributions from CYP1A1 and CYP1B1, in the biosynthesis of this compound.
References
- 1. Melatonin - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Item - Metabolism of melatonin : with focus on the influence of cytochrome P4501A2 - Karolinska Institutet - Figshare [openarchive.ki.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Melatonin as a medication and supplement - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Melatonin Metabolism in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 isoforms involved in melatonin metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Portal [openresearch.surrey.ac.uk]
- 11. Metabolism of melatonin by human cytochromes p450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid and simple synthesis for the sulphate esters of 6-hydroxy-melatonin and N-acetyl-serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of melatonin by cytochrome P-450s in rat liver mitochondria and microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. api.unil.ch [api.unil.ch]
- 15. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 16. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, this compound and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of 6-Hydroxymelatonin in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxymelatonin (6-OHM), the primary hepatic metabolite of melatonin, has traditionally been viewed as an inactive excretion product. However, emerging evidence suggests that this molecule possesses significant physiological activity within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of this compound's role in the CNS, focusing on its synthesis, metabolism, receptor interactions, and neuroprotective signaling pathways. Quantitative data are summarized, key experimental methodologies are outlined, and cellular signaling pathways are visualized to facilitate further research and drug development efforts in this promising area.
Introduction
Melatonin, the chief secretory product of the pineal gland, is well-recognized for its role in regulating circadian rhythms and its potent antioxidant properties. Its primary metabolite, this compound, is formed in the liver via cytochrome P450-mediated hydroxylation. While the majority of this compound is rapidly sulfated or glucuronidated for urinary excretion, a fraction remains unconjugated and can cross the blood-brain barrier.[1][2] Recent studies have begun to elucidate the direct physiological effects of this compound within the CNS, highlighting its potential as a neuroprotective agent. This guide will delve into the knowns and unknowns of this compound's function in the brain.
Synthesis and Metabolism in the Central Nervous System
While the liver is the primary site of melatonin hydroxylation, evidence suggests that cytochrome P450 enzymes capable of this conversion are also present in the brain.[3] Specifically, CYP1A1 and CYP1B1 are known to contribute to the formation of this compound.[4] Following its formation or entry into the CNS, this compound is predominantly found in its sulfated form, 6-sulfatoxymelatonin.[5] The concentration of unconjugated this compound in the cerebral cortex is remarkably low, estimated to be around 0.1% of the melatonin concentration.[3] In stark contrast, the concentration of 6-sulfatoxymelatonin can be up to 1000-fold greater than that of melatonin in the same region, suggesting a significant role for this conjugated metabolite within the CNS, although its specific functions remain largely unexplored.[5]
Experimental Protocol: Quantification of this compound in Brain Tissue
A highly sensitive and specific method for the simultaneous measurement of melatonin and this compound in biological samples is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
General Methodology:
-
Tissue Homogenization: Brain tissue is homogenized in a suitable buffer, often on ice, to release intracellular contents.
-
Extraction: The homogenate is subjected to a liquid-liquid or solid-phase extraction to isolate the indoles of interest from other cellular components. This step is critical for removing interfering substances.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase, typically consisting of a mixture of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile), is used to separate this compound from melatonin and other metabolites.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored for highly selective and sensitive quantification.[6][7][8]
Note: The detailed, step-by-step protocols for these procedures are often specific to the laboratory and the exact equipment used and are not fully available in the general scientific literature reviewed.
Quantitative Data
The following tables summarize the available quantitative data regarding the concentrations and receptor interactions of this compound in the central nervous system.
| Compound | Tissue/Fluid | Concentration | Species | Reference |
| This compound | Cerebral Cortex | ~0.1% of Melatonin | Mouse | [3][5] |
| 6-Sulfatoxymelatonin | Cerebral Cortex | ~1000-fold > Melatonin | Mouse | [5] |
Table 1: Concentrations of this compound and its Sulfate in the CNS.
| Receptor | Ligand | Affinity (pKi) | Activity | Reference |
| MT1 (human) | Melatonin | 9.89 (pKD) | Full Agonist | [3] |
| MT2 (human) | Melatonin | 9.56 (pKD) | Full Agonist | [3] |
| MT2 (human) | This compound | Not Reported | Partial Agonist (Intrinsic Activity = 0.82) | [3] |
Table 2: Receptor Binding and Activity Profile of this compound. Note: Specific Ki values for this compound at MT1 and MT2 receptors were not available in the reviewed literature.
Physiological Roles and Signaling Pathways
The primary physiological role of this compound in the CNS appears to be neuroprotection, largely attributed to its antioxidant properties.
Neuroprotective Effects
Studies have demonstrated that this compound can protect neurons from various insults, including oxidative stress induced by toxins and ischemia.[4][9] It has been shown to reduce lipid peroxidation and scavenge free radicals, thereby mitigating neuronal damage.[4]
Experimental Protocol: In Vivo Neuroprotection Assay
A common in vivo model to assess the neuroprotective effects of compounds like this compound involves the use of neurotoxins to induce specific neuronal damage.
General Methodology (e.g., using an iron-induced neurotoxicity model):
-
Animal Model: Male Wistar rats are commonly used.
-
Stereotaxic Surgery: Under anesthesia, a cannula is stereotaxically implanted into a specific brain region, such as the hippocampus.
-
Neurotoxin Administration: A solution of a neurotoxin, for example, ferrous chloride (FeCl2), is infused through the cannula to induce localized oxidative damage.
-
Treatment: this compound is administered, typically intraperitoneally, at a predetermined dose and time relative to the neurotoxin infusion.
-
Behavioral Assessment: Animals may be subjected to behavioral tests to assess functional deficits resulting from the neuronal damage and any amelioration by the treatment.
-
Histological and Biochemical Analysis: After a set period, the animals are euthanized, and their brains are removed. The brains are then processed for histological analysis (e.g., to assess the extent of neuronal damage) and biochemical assays (e.g., to measure markers of oxidative stress like lipid peroxidation).[9]
Note: The detailed, step-by-step protocols for these procedures are often specific to the laboratory and the exact equipment used and are not fully available in the general scientific literature reviewed.
Receptor-Mediated Signaling Pathways
As a partial agonist at the MT2 receptor and likely interacting with the MT1 receptor, this compound is presumed to activate downstream signaling cascades similar to those of melatonin. These pathways are crucial for mediating the neuroprotective and other physiological effects.
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a key cellular defense mechanism against oxidative stress. Melatonin is a known activator of this pathway.[10] It is highly probable that this compound, through its interaction with melatonin receptors, also modulates this pathway, leading to the upregulation of antioxidant enzymes.
Caption: Nrf2-ARE Signaling Pathway potentially activated by this compound.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is involved in cell survival and proliferation. Melatonin has been shown to modulate this pathway, and it is plausible that this compound exerts similar effects.[11]
Caption: MAPK/ERK Signaling Pathway potentially modulated by this compound.
The cAMP response element-binding protein (CREB) is a transcription factor that plays a critical role in neuronal plasticity, learning, and memory. Melatonin is known to influence CREB phosphorylation.[12][13] Given its interaction with melatonin receptors, this compound may also regulate CREB signaling.
Caption: CREB Signaling Pathway potentially influenced by this compound.
Future Directions and Conclusion
The study of this compound in the central nervous system is a nascent field with significant potential. While current evidence strongly suggests a neuroprotective role, several key questions remain. Future research should focus on:
-
Determining the precise binding affinities (Ki) of this compound for MT1 and MT2 receptors.
-
Elucidating the specific downstream signaling pathways uniquely activated or modulated by this compound in different neuronal populations.
-
Investigating the physiological role of the abundant 6-sulfatoxymelatonin in the CNS.
-
Conducting more extensive in vivo studies to evaluate the therapeutic potential of this compound in various models of neurodegenerative diseases.
References
- 1. Melatonin-Mediated Nrf2 Activation as a Potential Therapeutic Strategy in Mutation-Driven Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melatonin Represses Oxidative Stress-Induced Activation of the MAP Kinase and mTOR Signaling Pathways in H4IIE Hepatoma Cells Through Inhibition of Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of human recombinant melatonin mt1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound protects against cyanide induced oxidative stress in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Age-related changes in serum melatonin in mice: higher levels of combined melatonin and this compound sulfate in the cerebral cortex than serum, heart, liver and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for the quantification of melatonin and AFMK in cerebrospinal fluid by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Melatonin and this compound protect against iron-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Melatonin activates the Nrf2-ARE pathway when it protects against early brain injury in a subarachnoid hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Melatonin attenuates the cerebral ischemic injury via the MEK/ERK/p90RSK/bad signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Melatonin Signaling Pathway in a Long-Term Memory In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Melatonin regulates the phosphorylation of CREB in ovine pars tuberalis - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Hydroxymelatonin: A Comprehensive Technical Guide to its Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxymelatonin (6-OHM), the primary hepatic metabolite of melatonin, is emerging as a potent neuroprotective agent with significant therapeutic potential. This technical guide provides an in-depth analysis of the core mechanisms underlying its neuroprotective effects, including its robust antioxidant and anti-inflammatory activities, its role in the modulation of apoptotic pathways, and its capacity for mitochondrial protection. This document summarizes key quantitative data from preclinical studies, offers detailed experimental protocols for an array of relevant assays, and visualizes the intricate signaling pathways implicated in 6-OHM's mode of action. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these disorders is oxidative stress, which leads to cellular damage and apoptosis.[1] Melatonin, a hormone primarily known for regulating circadian rhythms, has well-documented neuroprotective properties.[2] Its major metabolite, this compound, is now gaining attention for its own significant and, in some cases, more potent neuroprotective capabilities.[3][4] This guide delves into the scientific evidence supporting the neuroprotective role of this compound, providing a technical overview for advanced research and development.
Mechanisms of Neuroprotection
The neuroprotective effects of this compound are multifaceted, stemming from its ability to counteract several key pathological processes in neurodegeneration.
Antioxidant Properties
This compound is a powerful free radical scavenger, arguably even more potent than its parent compound, melatonin, in some contexts.[3][4] It effectively neutralizes a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative damage to crucial cellular components like lipids, proteins, and DNA.[4][5]
-
Direct Radical Scavenging: this compound directly scavenges harmful free radicals, including the highly reactive hydroxyl radical (•OH) and superoxide anion (O2•−).[4] This direct interaction helps to break the cycle of oxidative damage that is a hallmark of neurodegenerative diseases.
-
Inhibition of Lipid Peroxidation: By neutralizing free radicals, this compound effectively inhibits lipid peroxidation, a destructive process that damages cell membranes and contributes to cellular dysfunction and death.[6][7]
Anti-inflammatory Effects
Neuroinflammation is a critical component of neurodegenerative disease progression. This compound exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. While direct quantitative data on the inhibition of specific cytokines like TNF-α and IL-6 by this compound is still emerging, its parent compound, melatonin, has been shown to significantly reduce these inflammatory markers. Given their similar mechanisms, it is plausible that this compound shares these anti-inflammatory capabilities.
Regulation of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in neurodegenerative diseases. This compound has been shown to interfere with the apoptotic cascade at multiple points.
-
Inhibition of Cytochrome C Release: A critical step in the intrinsic apoptotic pathway is the release of cytochrome c from the mitochondria into the cytosol. This compound has been demonstrated to inhibit this release, thereby preventing the activation of downstream caspases.[3][5]
-
Suppression of Caspase-3 Activity: Caspase-3 is a key executioner caspase in the apoptotic pathway. Studies have shown that this compound can suppress the activity of caspase-3, directly halting the final steps of programmed cell death.[3][5]
Mitochondrial Protection
Mitochondrial dysfunction is a central feature of neurodegenerative diseases, leading to energy failure and increased oxidative stress. This compound plays a crucial role in preserving mitochondrial integrity and function.
-
Maintenance of Mitochondrial Membrane Potential: this compound helps to maintain the mitochondrial transmembrane potential, which is essential for proper mitochondrial function and the prevention of apoptosis.[5] However, it is important to note that in some studies, this protective effect was not sustained over longer periods.[3]
Quantitative Data on Neuroprotective Effects
The following tables summarize the available quantitative data on the neuroprotective effects of this compound.
| Parameter | Cell Line/Model | Stressor | 6-OHM Concentration | Effect | Reference |
| Cell Viability | MNT-1 melanoma cells | UVB radiation | 10⁻¹¹ M | 24% protection | [8] |
| MNT-1 melanoma cells | UVB radiation | 10⁻⁹ M | 13% protection | [8] | |
| Antioxidant Activity | Rat brain homogenates | Potassium Cyanide (KCN) | Not specified | Significant reduction in superoxide anion generation | [7] |
| Rat brain homogenates | Potassium Cyanide (KCN) | Not specified | Commensurate reduction in lipid peroxidation | [7] | |
| Apoptosis Regulation | N2a neuroblastoma cells | Oxygen-Glucose-Serum Deprivation | Not specified | Inhibition of cytochrome C release | [3] |
| N2a neuroblastoma cells | Oxygen-Glucose-Serum Deprivation | Not specified | Inhibition of caspase 3 activity | [3] | |
| Mitochondrial Protection | N2a neuroblastoma cells | Oxygen-Glucose-Serum Deprivation | Not specified | Maintained mitochondrial transmembrane potential (short-term) | [3] |
Signaling Pathways
The neuroprotective effects of this compound are mediated through the modulation of several key intracellular signaling pathways. Based on the known actions of melatonin and its metabolites, the following pathways are proposed to be central to this compound's neuroprotective mechanisms.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade. Activation of this pathway promotes cell survival and inhibits apoptosis. Melatonin has been shown to activate this pathway, and it is highly likely that this compound exerts its anti-apoptotic effects, at least in part, through the activation of PI3K/Akt signaling.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade involved in cell survival and proliferation. Activation of the ERK pathway is often associated with neuroprotection. Melatonin has been shown to modulate this pathway, suggesting a similar role for this compound.
References
- 1. Differential anti-lipid peroxidative activity of melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuroprotective role of melatonin in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of 6-hydroxylmelatonin or melatonin in protecting neurons against ischemia/reperfusion-mediated injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Melatonin and this compound protect against iron-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects against cyanide induced oxidative stress in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Melatonin and Its Metabolites Ameliorate UVR-Induced Mitochondrial Oxidative Stress in Human MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
6-Hydroxymelatonin: A Comprehensive Technical Guide to its Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxymelatonin (6-OHM), the primary hepatic metabolite of melatonin, is emerging as a potent antioxidant agent with significant potential in therapeutic applications. This technical guide provides an in-depth analysis of the antioxidant activity of 6-OHM, detailing its mechanisms of action, presenting available quantitative data, and outlining the experimental protocols for assessing its efficacy. The document also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its biological functions. While direct comparative quantitative data for 6-OHM across all standard antioxidant assays remains an area for further research, existing evidence strongly supports its superior or comparable antioxidant capacity relative to its parent compound, melatonin.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. While melatonin is a well-established antioxidant, recent research has increasingly focused on its metabolites, particularly this compound.[1] This guide consolidates the current scientific understanding of the antioxidant properties of 6-OHM, offering a valuable resource for researchers and professionals in drug development.
Mechanisms of Antioxidant Activity
This compound exerts its antioxidant effects through a combination of direct and indirect mechanisms, positioning it as a versatile and powerful protectant against oxidative damage.
Direct Radical Scavenging
Similar to its parent compound, 6-OHM is a potent free radical scavenger.[1] Its chemical structure, featuring an indoleamine core with a hydroxyl group, enables it to directly donate a hydrogen atom to neutralize a variety of highly reactive and damaging free radicals, including:
-
Hydroxyl Radical (•OH): One of the most reactive and damaging ROS.
-
Peroxyl Radicals (ROO•): Involved in the propagation of lipid peroxidation.
-
Superoxide Anion (O₂⁻•): A primary ROS generated in mitochondria.
-
Nitric Oxide (NO•): A signaling molecule that can become harmful at high concentrations.
Theoretical studies suggest that 6-OHM is a better peroxyl radical scavenger than melatonin, Trolox, caffeine, or genistein in both lipid and aqueous environments.[2]
Indirect Antioxidant Activity
Beyond direct scavenging, 6-OHM modulates endogenous antioxidant defense systems, primarily through the activation of key signaling pathways.
A critical mechanism of 6-OHM's indirect antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[3] Under conditions of oxidative stress, 6-OHM promotes the translocation of Nrf2 to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes. This leads to the increased expression of a suite of protective enzymes, including:
-
Heme Oxygenase-1 (HO-1)
-
NAD(P)H:quinone oxidoreductase 1 (NQO1)
-
Superoxide Dismutase (SOD)
-
Catalase (CAT)
-
Glutathione Peroxidase (GPx) [4]
This upregulation of the cellular antioxidant machinery provides a sustained defense against oxidative insults. Melatonin and its metabolites, including 6-OHM, have been shown to protect human melanocytes from UVB-induced oxidative stress through the activation of NRF2-dependent pathways.[3]
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are key regulators of cellular responses to stress. Oxidative stress can activate these pathways, leading to either cell survival or apoptosis. Melatonin has been shown to repress the oxidative stress-induced activation of the ERK1/2 and p38 MAP kinase pathways.[5] While specific data for 6-OHM is limited, its structural and functional similarity to melatonin suggests it may exert similar modulatory effects, thereby contributing to its protective role against oxidative damage.
Quantitative Antioxidant Activity
A direct and comprehensive quantitative comparison of 6-OHM's antioxidant activity across various standardized assays is not extensively available in the current literature. However, existing studies consistently indicate its potent antioxidant capacity, often superior to melatonin. The following tables summarize the available information and provide a framework for future comparative studies.
Table 1: In Vitro Chemical-Based Antioxidant Assays
| Assay | Principle | This compound (6-OHM) | Melatonin | Reference Compound (e.g., Trolox, Ascorbic Acid) |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | Potent scavenging activity reported, but specific IC50 values are not consistently available in the literature. | IC50 values vary depending on the study, but it is an effective scavenger. | Ascorbic acid and Trolox are common standards with low IC50 values. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the pre-formed ABTS radical cation. | Strong scavenging activity reported, but specific TEAC values are not consistently available. | Demonstrates significant ABTS radical scavenging activity.[6] | Trolox is the standard, and results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. | Theoretical studies suggest it is a better peroxyl radical scavenger than Trolox.[2] | Shows good ORAC activity.[7] | Results are typically expressed as micromoles of Trolox Equivalents (µmol TE) per gram or mole. |
Table 2: Cell-Based Antioxidant Assays
| Assay | Principle | This compound (6-OHM) | Melatonin | Reference Compound (e.g., Quercetin) |
| CAA (Cellular Antioxidant Activity) Assay | Measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe within cultured cells, accounting for bioavailability and metabolism. | Expected to show high activity due to its ability to cross cell membranes and its potent radical scavenging properties. Specific EC50 values are not readily available. | Demonstrates cellular antioxidant activity. | Quercetin is a common standard, and results are often expressed as Quercetin Equivalents (QE). |
Note: The lack of standardized, directly comparable quantitative data for 6-OHM in these assays represents a significant gap in the literature and a key area for future research.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the antioxidant activity of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. N-Acetylserotonin and this compound against Oxidative Stress: Implications for the Overall Protection Exerted by Melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Melatonin enhances antioxidative enzyme gene expression (CAT, GPx, SOD), prevents their UVR-induced depletion, and protects against the formation of DNA damage (8-hydroxy-2'-deoxyguanosine) in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melatonin Represses Oxidative Stress-Induced Activation of the MAP Kinase and mTOR Signaling Pathways in H4IIE Hepatoma Cells Through Inhibition of Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contribution to determining the antioxidant capacity of melatonin in orodispersible tablets – comparison with reference antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
6-Hydroxymelatonin in Cellular Oxidative Stress: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key contributor to the pathophysiology of numerous diseases. 6-Hydroxymelatonin (6-OHM), the major active metabolite of melatonin, has emerged as a potent antioxidant and cytoprotective agent. This technical guide provides a comprehensive overview of the role of this compound in combating cellular oxidative stress. It delves into its mechanisms of action, including direct radical scavenging and modulation of key signaling pathways such as the Nrf2 and MAPK pathways. This document summarizes available quantitative data on its antioxidant capacity, provides detailed experimental protocols for its study, and visualizes complex cellular processes through diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Melatonin, a hormone primarily synthesized by the pineal gland, is well-known for its role in regulating circadian rhythms. However, extensive research has unveiled its potent antioxidant properties. The antioxidant effects of melatonin are not solely attributed to the parent molecule but are also mediated by its metabolites, which are often as, or even more, potent than melatonin itself. Among these, this compound (6-OHM) stands out as a significant contributor to the overall antioxidant capacity of melatonin.[1]
This compound is formed through the enzymatic hydroxylation of melatonin, primarily in the liver by cytochrome P450 enzymes.[2] It is also a byproduct of melatonin's breakdown upon exposure to light.[3] Similar to its parent compound, 6-OHM is a full agonist of the MT1 and MT2 receptors.[3] Crucially, it is recognized as a powerful antioxidant and neuroprotective agent, in some cases demonstrating greater potency than melatonin.[3]
This guide will explore the multifaceted role of this compound in mitigating cellular oxidative stress, providing a technical resource for the scientific community.
Mechanisms of Antioxidant Action
This compound combats oxidative stress through a combination of direct and indirect mechanisms.
Direct Radical Scavenging
This compound is an efficient scavenger of a variety of reactive oxygen and nitrogen species (RONS), thereby neutralizing their damaging effects on cellular components. Its direct scavenging activity has been reported against:
-
Peroxyl radicals (ROO•): Studies have shown that this compound is a better peroxyl radical scavenger than melatonin, Trolox, caffeine, and genistein in both lipid and aqueous environments.[4][5]
-
Hydroxyl radicals (•OH): The hydroxyl radical is one of the most reactive and damaging ROS. This compound effectively scavenges this radical.[4]
-
Superoxide anion (O₂•⁻): this compound has been shown to reduce superoxide anion generation.[4][6]
-
Singlet oxygen (¹O₂)
-
**Hydrogen peroxide (H₂O₂) **[3]
-
Peroxynitrite (ONOO⁻)
The presence of a phenol moiety in the structure of this compound is believed to be crucial for its potent free radical scavenging activities.[4]
Indirect Antioxidant Effects
Beyond direct scavenging, this compound exerts its antioxidant effects by modulating endogenous antioxidant defense systems.
Like melatonin, this compound can stimulate the expression and activity of key antioxidant enzymes, including:
-
Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.
-
Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.
-
Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and organic hydroperoxides.
By enhancing the activity of these enzymes, this compound strengthens the cell's intrinsic ability to neutralize ROS.
This compound influences critical signaling pathways involved in the cellular response to oxidative stress, most notably the Nrf2 and MAPK pathways.
Signaling Pathways Modulated by this compound
The Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.
This compound, along with melatonin and other metabolites, has been shown to activate the Nrf2 pathway.[7][8] This activation leads to the increased expression of a suite of protective genes, including those encoding for:
-
Heme Oxygenase-1 (HO-1)
-
NAD(P)H:quinone oxidoreductase 1 (NQO1)
-
Glutathione S-transferases (GSTs)
-
The catalytic and modifier subunits of glutamate-cysteine ligase (GCLC and GCLM), the rate-limiting enzyme in glutathione synthesis.
The activation of the Nrf2-ARE pathway by this compound represents a significant mechanism for its indirect antioxidant and cytoprotective effects.
The Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis, often in response to extracellular stimuli and cellular stress. The three main MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.
While direct quantitative data for this compound's effect on MAPK signaling is limited, studies on melatonin provide valuable insights. Oxidative stress is known to activate the JNK and p38 pathways, which are generally associated with pro-inflammatory and pro-apoptotic responses. Conversely, the ERK pathway is often linked to cell survival and proliferation.
Melatonin has been shown to attenuate the H₂O₂-induced phosphorylation of p38 and ERK2, suggesting a modulatory role in the MAPK response to oxidative stress. It is plausible that this compound exerts similar effects, contributing to its cytoprotective properties by dampening stress-activated pro-apoptotic signals.
Data Presentation
The following tables summarize the available quantitative data on the antioxidant capacity of this compound and related compounds. It is important to note that direct IC₅₀ values for this compound are not consistently available in the literature for all assays. In such cases, data for melatonin is provided as a reference, with the understanding that this compound is generally considered to be a more potent antioxidant.
Table 1: Radical Scavenging Activity (IC₅₀ Values)
| Compound | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) | Hydroxyl Radical Scavenging IC₅₀ (µM) | Superoxide Radical Scavenging |
| This compound | Data not available | Data not available | Data not available | Significantly reduces superoxide generation[6] |
| Melatonin | ~690 (for H₂O₂ scavenging)[1] | 3.89[9] | 23[9] | Data not available |
| Vitamin C (Ascorbic Acid) | 65[1] | 15.5[10] | Data not available | Data not available |
| Trolox (Vitamin E analog) | Data not available | 15.5[10] | Data not available | Data not available |
Table 2: Effects on MAPK Pathway Phosphorylation (Data for Melatonin)
| Treatment | p-p38 Fold Change | p-JNK Fold Change | p-ERK1 Fold Change | p-ERK2 Fold Change | Cell Type | Reference |
| H₂O₂ (0.5 mM) | Increased | Not specified | ~3.5-fold increase | ~20-fold increase | H4IIE Hepatoma | [11] |
| Melatonin (3 mM) + H₂O₂ | Attenuated increase | Not specified | No significant effect on H₂O₂-induced increase | Dramatically repressed H₂O₂-induced increase | H4IIE Hepatoma | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and oxidative stress.
Measurement of Cellular Reactive Oxygen Species (ROS)
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Black 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at various concentrations for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
DCFH-DA Staining: a. Prepare a 10 mM stock solution of DCFH-DA in DMSO. b. Dilute the stock solution in serum-free cell culture medium to a final working concentration of 10 µM immediately before use. c. Remove the treatment medium from the cells and wash once with PBS. d. Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Measurement: a. After incubation, remove the DCFH-DA solution and wash the cells twice with PBS. b. Add 100 µL of PBS to each well. c. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration to account for variations in cell density.
Nrf2 Activation Assay (Western Blot for Nuclear Translocation)
This protocol outlines the procedure for assessing Nrf2 activation by measuring its accumulation in the nucleus via Western blotting.
Materials:
-
Cell lysis buffer for nuclear and cytoplasmic fractionation
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 or Histone H3 as nuclear marker, anti-GAPDH or β-actin as cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: a. Culture and treat cells with this compound as desired. b. Harvest cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: a. Reprobe the membrane with antibodies against a nuclear marker (Lamin B1 or Histone H3) and a cytoplasmic marker (GAPDH or β-actin) to confirm the purity of the fractions. b. Quantify the band intensities using densitometry software. An increase in the Nrf2 signal in the nuclear fraction indicates activation.
Measurement of Antioxidant Enzyme Activity
Standardized commercial kits are available for measuring the activity of SOD, CAT, and GPx. The general principle for each is outlined below.
-
Superoxide Dismutase (SOD) Activity Assay: This assay typically utilizes a system that generates superoxide radicals, which then react with a detector molecule to produce a colored product. The activity of SOD in the sample inhibits this reaction, and the degree of inhibition is proportional to the SOD activity.
-
Catalase (CAT) Activity Assay: This assay measures the decomposition of a known concentration of hydrogen peroxide by catalase in the sample. The remaining H₂O₂ is then reacted with a probe to produce a colorimetric or fluorometric signal. The catalase activity is inversely proportional to this signal.
-
Glutathione Peroxidase (GPx) Activity Assay: This assay measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase. GSSG is formed upon the reduction of a hydroperoxide by GPx. The decrease in absorbance at 340 nm due to NADPH oxidation is proportional to the GPx activity.
Conclusion
This compound, a major metabolite of melatonin, is a highly effective antioxidant that plays a crucial role in the cellular defense against oxidative stress. Its protective effects are mediated through both direct scavenging of a wide range of reactive oxygen and nitrogen species and indirect mechanisms involving the upregulation of endogenous antioxidant enzymes and the modulation of key signaling pathways like Nrf2 and MAPK. While further research is needed to fully quantify its antioxidant capacity and its specific effects on various signaling cascades, the existing evidence strongly supports its potential as a therapeutic agent for conditions associated with oxidative stress. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the promising cytoprotective properties of this compound.
References
- 1. Free radical scavenging and antioxidative activity of melatonin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melatonin as a Potent and Inducible Endogenous Antioxidant: Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Actions of Melatonin: A Systematic Review of Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetylserotonin and this compound against Oxidative Stress: Implications for the Overall Protection Exerted by Melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the antioxidant activity of melatonin and pinoline in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant and Pro-Oxidant Activities of Melatonin in the Presence of Copper and Polyphenols In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contribution to determining the antioxidant capacity of melatonin in orodispersible tablets – comparison with reference antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
The Circadian Regulation of 6-Hydroxymelatonin Excretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate relationship between the body's internal clock, the circadian rhythm, and the excretion of 6-hydroxymelatonin, the primary metabolite of melatonin. This document delves into the core physiological mechanisms, presents quantitative data on excretion patterns, outlines detailed experimental protocols for its measurement, and illustrates the key signaling pathways involved.
Core Principles: The Central Pacemaker and Melatonin Synthesis
The circadian rhythm, an approximately 24-hour internal cycle, is orchestrated by the suprachiasmatic nucleus (SCN) located in the hypothalamus.[1][2][3] The SCN acts as the master pacemaker, receiving photic information from the retina to synchronize the body's rhythms with the external light-dark cycle.[2][4][5][6] One of the most well-characterized outputs of the SCN is the rhythmic synthesis and secretion of melatonin from the pineal gland.[1][7][8][9]
Melatonin production is tightly regulated by the light-dark cycle.[7][8] During the day, light exposure inhibits melatonin synthesis, while in the absence of light at night, its production increases significantly.[7][10] This nocturnal rise in melatonin serves as a crucial hormonal signal of darkness to the rest of the body.[3]
Once secreted, melatonin is primarily metabolized in the liver to this compound, which is then conjugated to 6-sulfatoxymelatonin (aMT6s) and excreted in the urine.[11] The urinary excretion of aMT6s is, therefore, a reliable and non-invasive biomarker for assessing the timing and amplitude of the daily melatonin rhythm.[12][13]
Quantitative Data on this compound Sulfate Excretion
The following tables summarize key quantitative data on urinary 6-sulfatoxymelatonin (aMT6s) excretion from various studies. These values can serve as a reference for researchers designing studies on circadian rhythms and melatonin metabolism.
Table 2.1: Typical 24-Hour Urinary aMT6s Excretion in Healthy Adults
| Study Population | Total 24-hour Excretion (µg) | Nocturnal Excretion Rate | Diurnal Excretion Rate | Citation |
| Healthy Young Volunteers | 6.70 - 11.28 | 5- to 16-fold higher than day | - | [14][15] |
| Healthy Adults | - | Peak levels at night | Low levels during the day | [7] |
| Healthy Volunteers | - | Mean concentration at 04:00 h: 378 pmol/L (in plasma) | Mean concentration at 16:00-21:00 h: 52 pmol/L (in plasma) | [16][17] |
Table 2.2: Impact of Light Exposure on aMT6s Excretion
| Light Condition | Effect on aMT6s Excretion | Quantitative Change | Citation | |---|---|---|---|---| | Constant Light | Reduced daily excretion | 90% reduction |[15] | | Room Light Before Bedtime | Suppresses onset and shortens duration | - |[18] | | Dim Artificial Light at Night (1 lux) | Did not suppress total excretion but affected sleep quality | - |[19] | | Dim Artificial Light at Night (5 lux) | Significantly reduced melatonin biosynthesis | - |[19] | | Nocturnal Light Exposure (Night Shift Workers) | Inhibition of nocturnal aMT6s secretion | Mean Difference: -11.68 |[20] |
Table 2.3: Age-Related Changes in aMT6s Excretion
| Age Group | Observation | Quantitative Change | Citation | |---|---|---|---|---| | Older Adults | Tend to secrete less melatonin | - |[8] | | Healthy Individuals (across age range) | Urinary aMT6s levels decreased with age | - |[21] | | Healthy Volunteers | Significant correlation of urinary aMT6s excretion rates with age | - |[22] |
Experimental Protocols for Measuring this compound Sulfate
The quantification of urinary 6-sulfatoxymelatonin is crucial for circadian rhythm research. The following sections provide overviews of common analytical methods.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, high-throughput method for quantifying aMT6s in urine.
-
Principle: A competitive immunoassay where aMT6s in the sample competes with a known amount of enzyme-labeled aMT6s for binding sites on a specific antibody coated onto a microplate.[12][23] The amount of color produced by the enzyme's substrate is inversely proportional to the concentration of aMT6s in the sample.[12][24]
-
Sample Preparation: Urine samples are typically diluted (e.g., 1:200) with an incubation buffer.[24]
-
Key Reagents:
-
aMT6s-coated microplate
-
Urine samples, calibrators, and controls
-
Enzyme-labeled aMT6s (e.g., conjugated to horseradish peroxidase)
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
-
General Procedure:
-
Pipette diluted samples, calibrators, and controls into the wells of the antibody-coated microplate.
-
Add the enzyme-labeled aMT6s to all wells and incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[12][24]
-
-
Data Analysis: A standard curve is generated from the calibrators, and the concentration of aMT6s in the samples is determined by interpolation from this curve.
Radioimmunoassay (RIA)
RIA is a highly sensitive and specific method for aMT6s quantification.
-
Principle: Similar to ELISA, RIA is a competitive binding assay. However, it utilizes a radiolabeled tracer (e.g., ¹²⁵I-labeled aMT6s) instead of an enzyme conjugate.[16][17][25] The amount of radioactivity bound to the antibody is inversely proportional to the concentration of aMT6s in the sample.
-
Sample Preparation: Urine or plasma samples are used, often with minimal preparation for direct assays.[16][17]
-
Key Reagents:
-
Specific antibody to aMT6s
-
Radiolabeled aMT6s tracer
-
Urine/plasma samples, calibrators, and controls
-
Separation reagent (to separate antibody-bound from free tracer)
-
-
General Procedure:
-
Incubate the sample/calibrator/control with the antibody and the radiolabeled tracer.
-
After reaching equilibrium, separate the antibody-bound tracer from the free tracer.
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Data Analysis: A standard curve is constructed, and sample concentrations are calculated.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered a gold-standard method due to its high specificity and accuracy.
-
Principle: This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry.
-
Sample Preparation:
-
Enzymatic Deconjugation: Since a significant portion of this compound is excreted as sulfate or glucuronide conjugates, a deconjugation step using β-glucuronidase/arylsulfatase is often performed to measure total this compound.[14][22]
-
Solid Phase Extraction (SPE): Samples are purified and concentrated using SPE to remove interfering substances.[22][26]
-
-
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or ultra-performance liquid chromatograph (UPLC)
-
Tandem mass spectrometer
-
-
General Procedure:
-
Inject the prepared sample into the LC system.
-
Separate the analyte of interest (this compound) from other components in the sample on a chromatographic column (e.g., C18).[22][26]
-
The separated analyte enters the mass spectrometer, where it is ionized, fragmented, and detected based on its specific mass-to-charge ratio.
-
-
Data Analysis: Quantification is typically performed using an internal standard (e.g., a deuterated analog of this compound) to correct for variations in sample preparation and instrument response.[22][26]
Signaling Pathways and Visualizations
The regulation of melatonin synthesis and its subsequent metabolism is a multi-step process involving several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Light Signal Transduction to the SCN
References
- 1. news-medical.net [news-medical.net]
- 2. Neuroanatomy, Nucleus Suprachiasmatic - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Suprachiasmatic nucleus - Wikipedia [en.wikipedia.org]
- 5. Retinohypothalamic tract - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Pineal gland function: Definition and circadian rhythm [medicalnewstoday.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Circadian Regulation of Pineal Gland Rhythmicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Melatonin - Wikipedia [en.wikipedia.org]
- 12. alpco.com [alpco.com]
- 13. Measuring Urinary 6-Sulphatoxymelatonin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Light exposure reduces and pinealectomy virtually stops urinary excretion of this compound by rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Exposure to Room Light before Bedtime Suppresses Melatonin Onset and Shortens Melatonin Duration in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. research.rug.nl [research.rug.nl]
- 22. Simultaneous determination of melatonin and this compound in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 24. buhlmannlabs.com [buhlmannlabs.com]
- 25. Radioimmunoassay for 6-sulphatoxymelatonin in urine using an iodinated tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
6-Hydroxymelatonin: A Comprehensive Technical Guide to its Role as a Biomarker for Melatonin Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized and secreted by the pineal gland in a distinct circadian pattern, with high levels at night and low levels during the day.[1] It plays a crucial role in regulating the sleep-wake cycle and other physiological processes. Due to its short half-life of 20 to 50 minutes in circulation, direct measurement of melatonin can be challenging for assessing its overall secretion.[2] 6-hydroxymelatonin (6-OHM) is the primary metabolic product of melatonin, formed in the liver mainly by the cytochrome P450 enzymes CYP1A2, CYP1A1, CYP2C19, and CYP1B1.[2][3] This metabolite is then conjugated with sulfate to form 6-sulfatoxymelatonin (aMT6s), which is water-soluble and excreted in the urine.[4][5] The urinary excretion of aMT6s is highly correlated with plasma melatonin levels, making it a reliable and non-invasive biomarker for estimating the total nocturnal secretion of melatonin.[6][7] This technical guide provides an in-depth overview of this compound as a biomarker, including its underlying signaling pathways, detailed experimental protocols for its quantification, and a summary of key quantitative data.
Melatonin Metabolism and Signaling Pathway
The biosynthesis of melatonin begins with the amino acid tryptophan.[1] Through a series of enzymatic reactions, tryptophan is converted to serotonin, which is then acetylated and methylated to form melatonin.[1] Once released into the bloodstream, melatonin is rapidly metabolized in the liver. The primary metabolic pathway involves the hydroxylation of melatonin at the C6 position to form this compound.[2] This reaction is catalyzed by several cytochrome P450 enzymes, with CYP1A2 being the most significant.[2][3] Subsequently, this compound is conjugated with a sulfate group by a sulfotransferase enzyme to produce the highly water-soluble 6-sulfatoxymelatonin, which is then efficiently excreted by the kidneys into the urine.[4][5] A smaller fraction of this compound may also be conjugated with glucuronic acid.[8]
Experimental Protocols for Quantification
The quantification of this compound, primarily through its conjugated form 6-sulfatoxymelatonin, in biological fluids is essential for its use as a biomarker. The two most common analytical methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of Urinary 6-Sulfatoxymelatonin by ELISA
ELISA is a widely used immunoassay technique that offers high throughput and does not require extensive sample preparation. Commercial ELISA kits for 6-sulfatoxymelatonin are readily available.
Methodology:
-
Sample Collection and Preparation:
-
Collect first morning void or 24-hour urine samples.
-
Centrifuge the urine samples to remove any particulate matter.
-
Dilute the urine samples (typically 1:200) with the provided incubation buffer.[9]
-
-
ELISA Procedure (Competitive Assay Principle):
-
Add diluted calibrators, controls, and urine samples to the wells of a microtiter plate pre-coated with a capture antibody (e.g., anti-rabbit IgG).[9][10]
-
Add biotinylated 6-sulfatoxymelatonin and a specific rabbit anti-6-sulfatoxymelatonin antibody to each well.[9][10]
-
Incubate the plate for a specified time (e.g., 3 hours) at a specific temperature (e.g., 2-8°C) to allow for competitive binding.[9]
-
Wash the plate to remove unbound reagents.
-
Add an enzyme-labeled streptavidin (e.g., horseradish peroxidase - HRP) and incubate.[11]
-
Wash the plate again to remove unbound enzyme conjugate.
-
Add a substrate solution (e.g., TMB) and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of 6-sulfatoxymelatonin in the sample.[11]
-
Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[9]
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values of the calibrators against their known concentrations.
-
Determine the concentration of 6-sulfatoxymelatonin in the samples by interpolating their absorbance values on the standard curve.
-
Quantification of this compound and its Conjugates by LC-MS/MS
LC-MS/MS offers higher specificity and sensitivity compared to ELISA and is considered the gold standard for the quantification of small molecules. This method can be used to measure both this compound and 6-sulfatoxymelatonin in various biological matrices, including plasma and urine. For the analysis of total this compound in urine, an enzymatic hydrolysis step is required to deconjugate 6-sulfatoxymelatonin and 6-glucuronide-melatonin back to this compound.
Methodology:
-
Sample Preparation:
-
Plasma: Protein precipitation with a solvent like acetonitrile is a common first step.[12]
-
Urine (for total this compound):
-
Enzymatic Hydrolysis: Incubate the urine sample with β-glucuronidase/arylsulfatase (from Helix pomatia) at a specific pH (e.g., 4.0) and temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to cleave the sulfate and glucuronide conjugates.[2][13]
-
Solid Phase Extraction (SPE): Purify and concentrate the hydrolyzed sample using an SPE cartridge to remove interfering substances.[13]
-
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the prepared sample into a liquid chromatography system.
-
Separate the analyte from other components using a reverse-phase C18 column.[12][13]
-
Employ a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[12]
-
-
Mass Spectrometric Detection:
-
Introduce the eluent from the LC system into a tandem mass spectrometer.
-
Utilize electrospray ionization (ESI) in either positive or negative ion mode.[12]
-
Perform quantification using Multiple Reaction Monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard (e.g., deuterated this compound).[14]
-
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of the analyte.
-
Quantify the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data related to this compound and 6-sulfatoxymelatonin.
Table 1: Urinary 6-Sulfatoxymelatonin (aMT6s) Excretion in Healthy Adults
| Population/Condition | Mean 24-h aMT6s Excretion (µ g/24h ) | Age-Related Trends | Reference |
| Healthy Adults (20-84 years) | 7.5 - 58 | Negative correlation with age (p<0.001) | [15] |
| Premenopausal Women (<39 years) | 20.8 ng/mg creatinine | - | [16] |
| Premenopausal Women (>49 years) | 11.8 ng/mg creatinine | - | [16] |
| Healthy Subjects (3 individuals) | 6.70 - 11.28 | Not applicable | [2] |
Table 2: Pharmacokinetic Parameters of Melatonin and its Metabolites
| Compound | Half-life | Key Pharmacokinetic Notes | Reference |
| Melatonin | 20 - 50 minutes | Rapidly cleared from circulation. | [2] |
| This compound | - | Plasma levels are transient and represent about 1% of plasma melatonin levels after administration. | [17] |
| 6-Sulfatoxymelatonin | - | The major circulating metabolite after melatonin administration. | [12] |
Table 3: Validation Parameters for this compound/6-Sulfatoxymelatonin Assays
| Assay Type | Parameter | Typical Value | Reference |
| LC-MS/MS | Lower Limit of Quantification (LLOQ) | 0.04 ng/mL (6-OH-melatonin in plasma) | [12] |
| 0.50 ng/mL (aMT6s in plasma) | [12] | ||
| 1.715 ng/mL (6-OH-melatonin in urine) | [2] | ||
| Accuracy (Relative Error) | -3.60% to -0.47% | [2] | |
| Precision (RSD%) | < 6.80% | [2] | |
| ELISA | Range | 0.8 - 40 ng/mL (adjusted for dilution) | [11] |
| Sensitivity | 0.14 ng/mL | [11] |
Conclusion
This compound, and more specifically its urinary conjugate 6-sulfatoxymelatonin, serves as a robust and reliable biomarker for assessing endogenous melatonin secretion. Its measurement provides an integrated picture of nocturnal melatonin production, overcoming the challenges associated with the short half-life of melatonin itself. Both ELISA and LC-MS/MS are powerful analytical techniques for the quantification of this biomarker, each with its own advantages in terms of throughput, specificity, and sensitivity. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers, scientists, and drug development professionals working in areas where the assessment of circadian rhythm and melatonin function is critical. The continued application and refinement of these methods will further enhance our understanding of the role of melatonin in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of an LC–MS/MS-Based Method for Quantifying Urinary Endogenous this compound [jstage.jst.go.jp]
- 3. research.rug.nl [research.rug.nl]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The isolation, purification, and characterisation of the principal urinary metabolites of melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. buhlmannlabs.com [buhlmannlabs.com]
- 10. mdpi.com [mdpi.com]
- 11. alpco.com [alpco.com]
- 12. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, this compound and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of melatonin and this compound in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. Normative data on the daily profile of urinary 6-sulfatoxymelatonin in healthy subjects between the ages of 20 and 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Urinary 6-sulfatoxymelatonin levels and their correlations with lifestyle factors and steroid hormone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Plasma this compound, 6-sulfatoxymelatonin and melatonin kinetics after melatonin administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Urinary 6-Hydroxymelatonin Measurement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative measurement of urinary 6-hydroxymelatonin (6-OHM), a primary metabolite of melatonin. Accurate assessment of 6-OHM serves as a reliable, non-invasive biomarker for endogenous melatonin production, which is crucial for circadian rhythm research, sleep studies, and the development of chronotherapeutic drugs.
The concentration of this compound sulfate in urine is well-correlated with the total amount of melatonin in the plasma during the collection period.[1][2][3] This document outlines three common methodologies for urinary 6-OHM analysis: Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodological Comparison
The choice of analytical method depends on the specific requirements of the study, including desired sensitivity, specificity, sample throughput, and available equipment.
| Parameter | ELISA | RIA | LC-MS/MS |
| Principle | Competitive binding, enzyme-linked detection | Competitive binding, radioisotope detection | Chromatographic separation and mass-based detection |
| Throughput | High | Moderate | Moderate to High |
| Specificity | Good, but potential for cross-reactivity | Good, but potential for cross-reactivity | Excellent |
| Sensitivity | Good | Good | Excellent |
| Equipment | Microplate reader, washer | Gamma counter | LC-MS/MS system |
| Sample Prep | Simple dilution | Simple dilution | Deconjugation, SPE |
| Primary Analyte | 6-Sulfatoxymelatonin | 6-Sulfatoxymelatonin | Total this compound (after deconjugation) |
Melatonin Metabolism and Measurement Rationale
Melatonin, produced by the pineal gland, is metabolized in the liver to this compound, which is then conjugated to form 6-sulfatoxymelatonin (aMT6s) and, to a lesser extent, this compound glucuronide before excretion in the urine.[4] Therefore, measuring urinary 6-sulfatoxymelatonin provides a quantitative index of melatonin secretion.[5]
Caption: Metabolic pathway of melatonin to its primary urinary metabolite, 6-sulfatoxymelatonin.
Experimental Protocols
Sample Collection and Preparation
Proper sample collection and preparation are critical for accurate and reproducible results.
-
Urine Collection : 24-hour urine collection is considered the gold standard for assessing total melatonin production. However, first morning void samples can also provide a reliable estimate of nocturnal melatonin secretion.[6] Samples can be collected in sterile containers.[7]
-
Storage : Urine samples should be frozen at -20°C or -80°C as soon as possible after collection to ensure the stability of 6-sulfatoxymelatonin.[6][7][8]
-
Sample Preparation (General) : Prior to analysis, samples should be thawed and centrifuged to remove any particulate matter.[3][9]
ELISA Protocol for 6-Sulfatoxymelatonin
This protocol is a generalized procedure based on commercially available competitive ELISA kits.[1][2][3][9][10] Always refer to the specific kit insert for detailed instructions.
Caption: General experimental workflow for a competitive ELISA of urinary 6-sulfatoxymelatonin.
Detailed Steps:
-
Sample Dilution : Dilute urine samples (e.g., 1:200) with the provided incubation buffer.[11]
-
Plate Preparation : Prepare the microtiter plate coated with a capture antibody.
-
Reagent Addition :
-
First Incubation : Cover the plate and incubate for a specified time and temperature (e.g., 3 hours at 2-8°C).[11]
-
Washing : Wash the plate multiple times with the provided wash buffer.
-
Enzyme Conjugate Addition : Add the enzyme label (e.g., streptavidin-HRP) to all wells.
-
Second Incubation : Incubate the plate (e.g., 30 minutes at 2-8°C).[11]
-
Second Washing : Repeat the washing step.
-
Substrate Reaction : Add the TMB substrate solution and incubate in the dark at room temperature (e.g., 15 minutes).[11]
-
Stop Reaction : Add the stop solution to each well.
-
Data Acquisition : Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Calculation : Calculate the concentration of 6-sulfatoxymelatonin in the samples based on the standard curve.
Radioimmunoassay (RIA) Protocol for 6-Sulfatoxymelatonin
RIA is a classic immunoassay technique that utilizes a radiolabeled tracer.
Key Steps:
-
Reaction Setup : Combine urine samples (or standards), radiolabeled 6-sulfatoxymelatonin (e.g., ¹²⁵I-aMT6s), and a specific antibody in assay tubes.
-
Incubation : Incubate the mixture to allow for competitive binding.
-
Separation : Separate antibody-bound from free radiolabeled antigen. This can be achieved using methods like a second antibody precipitation.
-
Detection : Measure the radioactivity of the bound fraction using a gamma counter.
-
Calculation : The amount of radioactivity is inversely proportional to the concentration of 6-sulfatoxymelatonin in the sample. A standard curve is used for quantification.
LC-MS/MS Protocol for Total this compound
LC-MS/MS offers the highest specificity and is increasingly becoming the method of choice for precise quantification. This protocol involves the measurement of total this compound after enzymatic hydrolysis of its conjugates.[4][12][13]
Caption: Workflow for the LC-MS/MS analysis of total urinary this compound.
Detailed Steps:
-
Enzymatic Deconjugation :
-
Internal Standard Addition : Add a deuterated internal standard (e.g., this compound-d4) to each sample, calibrator, and quality control.
-
Solid Phase Extraction (SPE) :
-
Condition an SPE cartridge (e.g., C18).
-
Load the deconjugated sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent (e.g., methanol).
-
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
LC-MS/MS Analysis :
Quantitative Data Summary
The following table summarizes typical performance characteristics for the LC-MS/MS method, which is often the most well-characterized in the literature.
| Parameter | Value | Reference |
| Linearity | Method is linear over a defined concentration range | [12] |
| Accuracy | Relative errors between -3.60% and -0.47% | [4] |
| Precision (RSD) | < 6.80% | [4] |
| Lower Limit of Quantification (LLOQ) | 1.715 ng/mL in urine | [8] |
| Typical 24h Excretion | 6.70 - 11.28 µg | [4] |
Logical Relationship of Measurement Techniques
Caption: Comparison of the principles behind the main techniques for urinary this compound measurement.
References
- 1. ibl-international.com [ibl-international.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ibl-international.com [ibl-international.com]
- 4. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary this compound sulfate as a measure of melatonin secretion during acute tryptophan depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary 6-Sulfatoxymelatonin Levels and Risk of Breast Cancer in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.7.2. Biological Measures [bio-protocol.org]
- 8. Development and Validation of an LC–MS/MS-Based Method for Quantifying Urinary Endogenous this compound [jstage.jst.go.jp]
- 9. ibl-international.com [ibl-international.com]
- 10. weldonbiotech.com [weldonbiotech.com]
- 11. novolytix.ch [novolytix.ch]
- 12. Simultaneous determination of melatonin and this compound in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Hydroxymelatonin Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxymelatonin is the primary and major metabolite of melatonin, a hormone centrally involved in regulating circadian rhythms. The accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, drug metabolism research, and understanding the physiological and pathological processes related to melatonin signaling. This document provides detailed application notes and protocols for the sample preparation of this compound in plasma for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The three most common sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Melatonin Metabolism
Melatonin is primarily metabolized in the liver by cytochrome P450 enzymes, predominantly CYP1A2, to this compound. This metabolite is then conjugated with sulfate to form 6-sulfatoxymelatonin, which is excreted in the urine.
Application Notes and Protocols for 6-Hydroxymelatonin Extraction from Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxymelatonin is the primary and most abundant metabolite of melatonin, a neurohormone primarily synthesized by the pineal gland. The quantification of this compound in tissue samples is crucial for understanding melatonin's physiological and pathological roles, its metabolism, and the pharmacokinetics of exogenously administered melatonin.[1] The primary metabolic pathway involves the hydroxylation of melatonin to this compound, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP1A2 in the liver.[1][2][3] Further metabolism can occur in extrahepatic tissues, including the brain.[4]
These application notes provide detailed protocols for the extraction of this compound from tissue homogenates using two common and effective techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice of method will depend on the tissue type, the required level of purity, and the available equipment. Subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity.[5][6]
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical recovery rates for this compound and related compounds using different extraction methods. It is important to note that recovery can vary significantly based on the tissue matrix, specific protocol parameters, and analytical instrumentation. While extensive data for tissue is limited, the provided values from urine and plasma offer a valuable reference point.
| Analyte | Matrix | Extraction Method | Sorbent/Solvent System | Average Recovery (%) | Reference |
| This compound | Human Urine | Solid-Phase Extraction (SPE) | Mixed-mode cation-exchange (Oasis MAX) | 94 - 102 | [7] |
| Melatonin | Human Urine | Solid-Phase Extraction (SPE) | Mixed-mode cation-exchange (Oasis MAX) | 94 - 102 | [7] |
| This compound | Human Plasma | Liquid-Liquid Extraction (LLE) | Not Specified | 42 | [8] |
| Melatonin | Human Plasma | Liquid-Liquid Extraction (LLE) | Not Specified | 59 | [8] |
| Estradiol | Songbird Brain | Ether Extraction + SPE | C18 | 60.09 ± 4.02 | [9] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Brain Tissue Homogenate
This protocol is adapted from methods for extracting steroids and other small molecules from brain tissue and is suitable for obtaining a clean extract for LC-MS/MS analysis.
Materials and Reagents:
-
Brain tissue
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (MeOH), HPLC grade, ice-cold
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges: Mixed-mode cation-exchange (e.g., Oasis MCX) or reversed-phase (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid
-
Internal Standard (IS): Deuterated this compound (this compound-d4)
-
Homogenizer (e.g., bead beater, ultrasonic)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Tissue Homogenization: a. Weigh the frozen brain tissue sample (e.g., 100 mg). b. Add 5 volumes of ice-cold PBS (e.g., 500 µL for 100 mg of tissue). c. Add an appropriate amount of internal standard (this compound-d4). d. Homogenize the tissue on ice until a uniform consistency is achieved. e. Add 2 volumes of ice-cold methanol to the homogenate to precipitate proteins. f. Vortex for 30 seconds and incubate at -20°C for 20 minutes. g. Centrifuge at 10,000 x g for 15 minutes at 4°C. h. Collect the supernatant for SPE.
-
Solid-Phase Extraction: a. Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. b. Loading: Load the supernatant from step 1h onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic impurities. d. Elution: Elute the this compound and internal standard with 3 mL of acetonitrile. e. Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Liver Tissue Homogenate
This protocol is a robust method for extracting this compound from a complex tissue matrix like the liver.
Materials and Reagents:
-
Liver tissue
-
Tris-HCl buffer (50 mM, pH 7.4), ice-cold
-
Ethyl acetate, HPLC grade
-
Sodium chloride (NaCl)
-
Internal Standard (IS): Deuterated this compound (this compound-d4)
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Tissue Homogenization: a. Weigh the frozen liver tissue sample (e.g., 200 mg). b. Add 4 volumes of ice-cold Tris-HCl buffer (e.g., 800 µL for 200 mg of tissue). c. Add an appropriate amount of internal standard (this compound-d4). d. Homogenize the tissue on ice until a uniform consistency is achieved.
-
Liquid-Liquid Extraction: a. Transfer the homogenate to a glass tube. b. Add 5 mL of ethyl acetate. c. Add a pinch of NaCl to improve phase separation. d. Vortex vigorously for 2 minutes. e. Centrifuge at 3,000 x g for 10 minutes at 4°C. f. Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. g. Repeat the extraction (steps 2b-2f) on the remaining aqueous layer and combine the organic layers. h. Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. i. Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Melatonin Metabolism Signaling Pathway
Caption: Melatonin is primarily metabolized to this compound by CYP1A2.
Experimental Workflow for this compound Extraction
Caption: General workflow for this compound extraction from tissue.
References
- 1. Melatonin - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Melatonin Metabolism in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of melatonin and this compound in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. api.unil.ch [api.unil.ch]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content [frontiersin.org]
Application Notes and Protocols for 6-Sulfatoxymelatonin (aMT6s) Assay in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Sulfatoxymelatonin (aMT6s) is the primary urinary metabolite of melatonin, the central hormone regulating the circadian rhythm. The quantification of aMT6s in urine serves as a reliable and non-invasive biomarker for estimating the total nocturnal production of melatonin.[1] Monitoring aMT6s levels is crucial in a variety of research fields, including sleep studies, chronobiology, and clinical trials for drugs affecting the central nervous system. This document provides detailed protocols for the two most common methods for urinary aMT6s analysis: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Melatonin Metabolism and Signaling Pathway
Melatonin, produced by the pineal gland, is metabolized in the liver to 6-hydroxymelatonin, which is then conjugated with sulfate to form 6-sulfatoxymelatonin (aMT6s) before being excreted in the urine. The urinary concentration of aMT6s correlates well with the total plasma melatonin levels during the collection period.[2][3]
Method Selection: ELISA vs. LC-MS/MS
The choice between ELISA and LC-MS/MS depends on the specific requirements of the study. ELISA is a high-throughput and cost-effective method suitable for large-scale screening. LC-MS/MS offers higher specificity and sensitivity, making it the gold standard for quantitative analysis, particularly in studies requiring high accuracy and precision.[4][5]
Quantitative Data Summary
The following tables summarize the typical performance characteristics of commercially available ELISA kits and published LC-MS/MS methods for the quantification of aMT6s in urine.
Table 1: ELISA Method Performance
| Parameter | Typical Value |
| Assay Principle | Competitive ELISA |
| Sample Volume | 10 µL |
| Assay Range | 0.8 - 40 ng/mL (adjusted for dilution)[1] |
| Sensitivity (LOD) | 0.14 ng/mL[1] |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 12% |
| Incubation Time | ~3.5 - 4 hours |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value |
| Sample Volume | 10 - 100 µL |
| Lower Limit of Quantification (LLOQ) | 0.2 nmol/L[5][6] |
| Linearity (r²) | > 0.99 |
| Intra-assay Precision (CV%) | < 5.4%[5][6] |
| Inter-assay Precision (CV%) | < 5.4%[5] |
| Recovery | 88 - 102% |
| Run Time | ~3 - 6 minutes per sample |
Experimental Protocols
Protocol 1: 6-Sulfatoxymelatonin Competitive ELISA
This protocol is a representative example based on commercially available kits.[7] Always refer to the specific kit insert for the most accurate instructions.
Materials:
-
aMT6s ELISA Kit (Microtiter plate, standards, controls, wash buffer, substrate, stop solution)
-
Distilled or deionized water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow: ELISA
Procedure:
-
Sample Preparation: Dilute urine samples 1:200 with the provided Incubation Buffer (e.g., 5 µL of urine + 1 mL of Incubation Buffer).[7]
-
Assay Setup:
-
First Incubation: Cover the plate and incubate for 3 hours at 2-8°C.[7]
-
First Wash: Wash the plate four times with diluted Wash Buffer.[7]
-
Second Incubation: Add 100 µL of Enzyme Label (Streptavidin-HRP) to each well. Cover the plate and incubate for 30 minutes at 2-8°C.[7]
-
Second Wash: Wash the plate four times with diluted Wash Buffer.[7]
-
Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15 minutes at room temperature in the dark.[7]
-
Stop Reaction: Add 100 µL of Stop Solution to each well.[7]
-
Data Acquisition: Read the absorbance at 450 nm within 30 minutes.[7]
-
Data Analysis: Calculate the concentration of aMT6s in the samples by referring to the standard curve.
Protocol 2: 6-Sulfatoxymelatonin LC-MS/MS Analysis
This protocol is a representative example based on published methods.[5][6] Method parameters may require optimization for different LC-MS/MS systems.
Materials:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reversed-phase analytical column
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
aMT6s analytical standard
-
aMT6s-d4 (deuterated internal standard)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Experimental Workflow: LC-MS/MS
Procedure:
-
Sample Preparation:
-
To 100 µL of urine, add the internal standard (aMT6s-d4).
-
Dilute the sample with an equal volume of water.
-
Vortex and centrifuge the sample to pellet any precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate aMT6s from other urine components.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
aMT6s: precursor ion > product ion (e.g., m/z 311 > 231).
-
aMT6s-d4: precursor ion > product ion (e.g., m/z 315 > 235).
-
-
-
-
Data Analysis:
-
Integrate the peak areas for aMT6s and the internal standard.
-
Construct a calibration curve using the peak area ratios of the standards.
-
Determine the concentration of aMT6s in the samples from the calibration curve.
-
Conclusion
The choice of assay for urinary 6-sulfatoxymelatonin depends on the specific research question, sample throughput requirements, and available resources. ELISA provides a convenient and high-throughput method for large-scale studies, while LC-MS/MS offers superior accuracy and specificity for detailed quantitative analysis. The protocols and data presented here provide a comprehensive guide for researchers to establish and perform aMT6s assays in their laboratories.
References
- 1. alpco.com [alpco.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ibl-international.com [ibl-international.com]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometric quantification of urinary 6-sulfatoxymelatonin: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. buhlmannlabs.com [buhlmannlabs.com]
Application Notes: 6-Hydroxymelatonin as a Probe for CYP1A2 Activity
References
- 1. Metabolism of melatonin by human cytochromes p450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of CYP1A2 activity: Relationship between the endogenous urinary 6‐hydroxymelatonin to melatonin ratio and paraxanthine to caffeine ratio in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally given melatonin may serve as a probe drug for cytochrome P450 1A2 activity in vivo: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 isoforms involved in melatonin metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Effect of caffeine intake 12 or 24 hours prior to melatonin intake and CYP1A2*1F polymorphism on CYP1A2 phenotyping by melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of melatonin and this compound in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. brighamandwomens.org [brighamandwomens.org]
Application Notes: 6-Hydroxymelatonin in Neurotoxicity Studies
Introduction
6-Hydroxymelatonin (6-OHM) is the primary hepatic metabolite of melatonin, produced by the action of cytochrome P450 enzymes.[1][2] It is also generated through non-enzymatic interactions with free radicals.[1] While melatonin is widely recognized for its neuroprotective properties, its metabolite, 6-OHM, also retains significant antioxidant and neuroprotective capabilities.[1][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in the study of neurotoxicity and neurodegenerative diseases. 6-OHM has demonstrated efficacy in protecting against neuronal damage induced by a variety of toxins by mitigating oxidative stress and preserving mitochondrial function.[4][5][6]
Mechanism of Action
The neuroprotective effects of this compound are multifaceted, primarily revolving around its potent antioxidant and mitochondrial-stabilizing properties.
-
Direct Radical Scavenging: 6-OHM is an effective scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including superoxide anions and peroxyl radicals.[1][7] This direct interaction neutralizes harmful free radicals, preventing them from damaging essential cellular components like lipids, proteins, and DNA.[1][8]
-
Inhibition of Lipid Peroxidation: By scavenging free radicals, 6-OHM significantly reduces lipid peroxidation, a key process in cell membrane damage during oxidative stress.[4][5] It has shown efficacy in reducing iron-induced and cyanide-induced lipid peroxidation in brain tissue.[4][5][6]
-
Mitochondrial Protection: Mitochondria are primary targets of neurotoxins. 6-OHM helps maintain mitochondrial integrity and function by stabilizing the mitochondrial membrane potential, inhibiting the release of cytochrome C, and suppressing the activity of caspase-3, a key enzyme in the apoptotic cascade.[8] It also helps preserve the activity of mitochondrial respiratory chain enzymes, such as complex I, which is often impaired in neurodegenerative conditions like Parkinson's disease.[9]
References
- 1. Melatonin—A Powerful Antioxidant in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melatonin - Wikipedia [en.wikipedia.org]
- 3. Neurotoxins: Free Radical Mechanisms and Melatonin Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound protects against cyanide induced oxidative stress in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melatonin and this compound protect against iron-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant Actions of Melatonin: A Systematic Review of Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Melatonin protects against 6-OHDA-induced neurotoxicity in rats: a role for mitochondrial complex I activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Diurnal Variation of Urinary 6-Hydroxymelatonin: Application Notes and Protocols for Researchers
Introduction
Melatonin, a hormone primarily synthesized by the pineal gland, is a key regulator of the human circadian rhythm. Its secretion is tightly controlled by the light-dark cycle, with levels rising in the evening and peaking during the night. Direct measurement of circulating melatonin can be invasive and challenging due to its short half-life. A reliable and non-invasive alternative is the measurement of its major urinary metabolite, 6-hydroxymelatonin sulfate (aMT6s). The concentration of aMT6s in urine correlates well with the total plasma melatonin levels during the collection period.[1] This makes the analysis of the diurnal variation of urinary aMT6s a valuable tool for assessing circadian rhythmicity in clinical research, drug development, and physiological studies. Dysregulation of the melatonin rhythm has been associated with sleep disorders, neurodegenerative diseases, and cancer.[2][3]
These application notes provide detailed protocols for the measurement of the diurnal variation of urinary this compound using two common analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physiological Background: Melatonin Synthesis and Metabolism
The synthesis of melatonin begins with the amino acid tryptophan.[3] Through a series of enzymatic reactions primarily in the pineal gland, tryptophan is converted to serotonin, which is then acetylated and methylated to form melatonin. The secretion of melatonin into the bloodstream is stimulated by darkness and inhibited by light. Circulating melatonin is rapidly metabolized in the liver, where it is hydroxylated to this compound, and then conjugated with sulfate to form this compound sulfate (aMT6s), which is water-soluble and excreted in the urine.[3] The urinary excretion of aMT6s closely mirrors the plasma melatonin profile, with a slight delay.[4]
References
Application Notes and Protocols for 6-Hydroxymelatonin Quantification in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxymelatonin (6-OHM) is the primary urinary metabolite of melatonin, the hormone primarily known for regulating circadian rhythms. The quantification of 6-OHM in preclinical animal models is a critical tool for researchers in various fields, including pharmacology, toxicology, and neuroscience. It serves as a reliable biomarker for assessing endogenous melatonin production and metabolism. Alterations in melatonin levels are associated with a range of physiological and pathological conditions, making the accurate measurement of its main metabolite, 6-OHM, essential for understanding disease mechanisms and evaluating the efficacy and safety of new therapeutic agents.
These application notes provide detailed protocols for the quantification of this compound in common biological matrices from preclinical animal models, such as urine, plasma, and tissues. The methodologies described include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), offering options for both high-throughput screening and highly sensitive, specific quantification.
Melatonin Metabolism Pathway
The principal metabolic pathway of melatonin involves hydroxylation to this compound, primarily by the cytochrome P450 enzyme CYP1A2 in the liver.[1] Subsequently, this compound is conjugated with sulfate to form 6-sulfatoxymelatonin (also known as this compound sulfate) or with glucuronic acid to form this compound glucuronide, which are then excreted in the urine.[1][2] In mice, this compound glucuronide is the major metabolite, while in humans and rats, 6-sulfatoxymelatonin is the predominant form.[2][3]
Quantitative Data Summary
The following tables summarize reported concentrations of this compound and its conjugates in various preclinical animal models. These values can serve as a reference for baseline levels, although concentrations may vary depending on the analytical method, sample collection time (due to circadian rhythm), and specific experimental conditions.
Table 1: this compound and its Conjugates in Mouse Models
| Strain | Matrix | Analyte | Concentration | Method | Reference |
| C57BL/6 | Urine | This compound Glucuronide | 65% of total melatonin metabolites | Metabolomics | [2] |
| CBA | Urine | This compound Glucuronide | 75% of total melatonin metabolites | Metabolomics | [2] |
| 129Sv | Urine | This compound Glucuronide | 88% of total melatonin metabolites | Metabolomics | [2] |
| 12-month old mice | Cerebral Cortex | This compound Sulfate | ~1000-fold > Melatonin | ELISA | [4] |
| 12-month old mice | Serum | This compound Sulfate | ~3-fold > Melatonin | ELISA | [4] |
| Male 129B6 mice (post 20 mg/kg oral melatonin) | Urine (0-24h) | This compound (free & conjugated) | 37.1% of administered dose | LC-MS/MS | [5] |
Table 2: this compound and its Conjugates in Rat Models
| Strain | Matrix | Analyte | Concentration | Method | Reference |
| Sprague-Dawley | Plasma (post 100 µg melatonin) | This compound | ~1% of plasma melatonin | HPLC | [6] |
| Sprague-Dawley | Plasma (post 100 µg melatonin) | 6-Sulfatoxymelatonin | Detectable from 7.5 to 120 min | RIA | [6] |
| Male Sprague-Dawley | Urine | 6-Sulfatoxymelatonin | Higher after kidney bean sprout intake (rich in melatonin) | Not specified | [7] |
Experimental Protocols
Protocol 1: Quantification of Total this compound in Urine by LC-MS/MS
This protocol is designed for the accurate quantification of total this compound (conjugated and unconjugated forms) in rodent urine.
1. Materials and Reagents:
-
This compound standard
-
This compound-d4 (internal standard)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate buffer (1 M, pH 5.0)
-
Ammonium acetate buffer (25 mM, pH 7.0)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
2. Experimental Workflow:
3. Detailed Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
To 100 µL of urine in a microcentrifuge tube, add 10 µL of internal standard solution (this compound-d4).
-
Add 20 µL of 1 M sodium acetate buffer (pH 5.0) and 5 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex briefly and incubate at 37°C for 1-2 hours for enzymatic deconjugation.[8]
-
Stop the reaction by adding 200 µL of ice-cold methanol.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 7.0) and then with 1 mL of 10% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 10% methanol in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.
-
Detect this compound and its internal standard using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI+) mode.
-
Protocol 2: Quantification of this compound Sulfate in Plasma by ELISA
This protocol provides a general procedure for a competitive ELISA to measure this compound sulfate in plasma samples. It is important to follow the specific instructions provided with the commercial ELISA kit being used.
1. Materials and Reagents:
-
Commercial this compound sulfate ELISA kit (containing pre-coated microplate, standards, detection antibody, HRP-conjugate, substrate, and stop solution)
-
Plasma samples
-
Phosphate-buffered saline (PBS)
-
Microplate reader
2. Experimental Workflow:
3. Detailed Procedure:
-
Sample Preparation:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge at 1,000-2,000 x g for 10-15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Thaw samples on ice before use.
-
-
Assay Procedure (follow kit manufacturer's instructions):
-
Prepare standards and samples as per the kit protocol. This may involve dilution of the plasma samples.
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Add the detection antibody (often a biotinylated antibody against this compound sulfate).
-
Incubate as recommended (e.g., 1-2 hours at 37°C).
-
Wash the plate several times with the provided wash buffer.
-
Add the HRP-conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate again to remove unbound conjugate.
-
Add the TMB substrate and incubate in the dark for color development. The color intensity will be inversely proportional to the amount of this compound sulfate in the sample.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the specified wavelength (usually 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound sulfate in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 3: Extraction of this compound from Brain and Liver Tissue for LC-MS/MS Analysis
This protocol provides a general guideline for the extraction of this compound from solid tissues. Optimization may be required depending on the specific tissue and instrumentation.
1. Materials and Reagents:
-
Internal standard (this compound-d4)
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Acetonitrile (ACN) with 0.1% formic acid (ice-cold)
-
Tissue homogenizer (e.g., bead beater or Dounce homogenizer)
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
2. Experimental Workflow:
3. Detailed Procedure:
-
Tissue Collection and Homogenization:
-
Excise the brain or liver tissue quickly and snap-freeze in liquid nitrogen. Store at -80°C until use.
-
Weigh the frozen tissue (e.g., 50-100 mg).
-
Place the tissue in a pre-chilled tube with homogenization beads and an appropriate volume of ice-cold homogenization buffer containing the internal standard. A general starting point is a 1:4 (w/v) ratio of tissue to buffer.
-
Homogenize the tissue using a bead beater or other appropriate homogenizer until a uniform homogenate is obtained. Keep the sample on ice throughout the process.
-
-
Protein Precipitation and Extraction:
-
Add 3 volumes of ice-cold acetonitrile with 0.1% formic acid to the tissue homogenate.
-
Vortex vigorously for 1-2 minutes.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Supernatant Processing:
-
Carefully collect the supernatant, avoiding the protein pellet.
-
For cleaner samples, a solid-phase extraction step as described in Protocol 1 can be incorporated here.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis as described in Protocol 1.
-
Concluding Remarks
The accurate quantification of this compound in preclinical animal models is a valuable tool for understanding the role of melatonin in health and disease. The choice between LC-MS/MS and ELISA will depend on the specific requirements of the study, including the need for sensitivity, specificity, and throughput. The protocols provided here offer a solid foundation for establishing these assays in your laboratory. It is always recommended to validate the chosen method for your specific animal model and biological matrix to ensure reliable and reproducible results.
References
- 1. Melatonin - Wikipedia [en.wikipedia.org]
- 2. A metabolomic perspective of melatonin metabolism in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melatonin can be differentially metabolized in the rat to produce N-acetylserotonin in addition to 6-hydroxy-melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Age-related changes in serum melatonin in mice: higher levels of combined melatonin and this compound sulfate in the cerebral cortex than serum, heart, liver and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary metabolites and antioxidant products of exogenous melatonin in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma this compound, 6-sulfatoxymelatonin and melatonin kinetics after melatonin administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorio.uam.es [repositorio.uam.es]
- 8. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope-Labeled 6-Hydroxymelatonin Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of stable isotope-labeled 6-Hydroxymelatonin as an internal standard in quantitative bioanalytical methods. The primary application is the accurate determination of this compound, the major metabolite of melatonin, in biological matrices such as urine and plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is the principal phase I metabolite of melatonin, formed predominantly by the cytochrome P450 enzyme CYP1A2.[1][2] In the body, this compound is further conjugated with sulfate and glucuronic acid before excretion in the urine.[2] The quantification of urinary this compound is a reliable method for assessing the total endogenous production of melatonin and is also utilized as a probe for CYP1A2 enzyme activity.[3]
The use of a stable isotope-labeled internal standard, such as this compound-d4, is the gold standard for quantitative LC-MS/MS analysis. This internal standard mimics the analyte's chemical and physical properties, co-eluting chromatographically and experiencing similar ionization effects. This co-behavior allows for the correction of variability during sample preparation and analysis, leading to high accuracy and precision.[4]
Melatonin Metabolism and Quantification Workflow
The following diagrams illustrate the metabolic pathway of melatonin and the general experimental workflow for the quantification of this compound.
Experimental Protocols
The following protocols are compiled from established methods for the quantification of this compound in human urine.[3][5]
Materials and Reagents
-
This compound certified reference standard
-
This compound-d4 (or other suitable stable isotope-labeled) internal standard
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate buffer (e.g., 0.1 M, pH 5.0)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or C18)
Sample Preparation
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples and centrifuge at approximately 4000 x g for 10 minutes to pellet any precipitate.
-
Internal Standard Spiking: To a 100 µL aliquot of the urine supernatant, add a specific amount of the this compound-d4 internal standard solution (e.g., 10 µL of a 1 µg/mL solution).
-
Enzymatic Hydrolysis:
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load the entire hydrolyzed sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a specific volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | A linear gradient from 5% B to 95% B over several minutes, followed by re-equilibration. |
Table 2: Tandem Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte | MRM Transition (m/z) |
| This compound | 249.1 -> 173.1 |
| This compound-d4 | 253.1 -> 177.1 |
Note: The specific m/z transitions should be optimized by infusing the pure standards into the mass spectrometer.
Quantitative Data Summary
The following tables summarize typical validation data for the quantification of this compound using a stable isotope-labeled internal standard.
Table 3: Method Validation - Linearity and Sensitivity
| Parameter | Typical Value |
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 4: Method Validation - Accuracy and Precision [5]
| Concentration Level | Accuracy (% Bias) | Precision (% RSD) |
| Low QC | -2.5 to 5.8 | < 7.0 |
| Medium QC | -1.9 to 4.5 | < 5.5 |
| High QC | -3.1 to 3.9 | < 4.0 |
QC: Quality Control; RSD: Relative Standard Deviation
Table 5: Method Validation - Recovery and Matrix Effect
| Parameter | Typical Value |
| Extraction Recovery | 85 - 105% |
| Matrix Effect | 90 - 110% |
Note: Recovery and matrix effects should be evaluated according to regulatory guidelines.
Conclusion
The use of a stable isotope-labeled this compound internal standard in conjunction with LC-MS/MS provides a robust, accurate, and precise method for the quantification of this key melatonin metabolite. The detailed protocols and validation data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals in implementing this essential bioanalytical technique. Adherence to these guidelines and proper method validation will ensure the generation of high-quality data for clinical and research applications.
References
- 1. droracle.ai [droracle.ai]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Simultaneous determination of melatonin and this compound in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Hydrolysis of 6-Hydroxymelatonin Conjugates in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melatonin, a key hormone in regulating circadian rhythms, is primarily metabolized in the liver to 6-hydroxymelatonin. This metabolite is then conjugated with sulfate or glucuronic acid to form 6-sulfatoxymelatonin (aMT6s) and this compound glucuronide (aMT6g), respectively, which are the main forms excreted in urine.[1][2][3][4][5] The quantification of total this compound in urine following the enzymatic hydrolysis of these conjugates provides a reliable and non-invasive method to assess melatonin production and its metabolic pathways.[6] This is particularly valuable in sleep research, clinical trials for circadian rhythm disorders, and drug development where the effects on melatonin metabolism are investigated.
The enzymatic hydrolysis step is critical as it cleaves the sulfate and glucuronide moieties, converting the conjugates back to this compound, which can then be accurately measured, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][7] The most commonly used enzyme preparation for this purpose is derived from Helix pomatia, which conveniently contains both β-glucuronidase and arylsulfatase activity.[3][7]
Melatonin Metabolism Pathway
The metabolic conversion of melatonin to its urinary conjugates is a two-phase process. Initially, melatonin undergoes hydroxylation primarily by the cytochrome P450 enzyme CYP1A2 to form this compound.[3] Subsequently, in phase II metabolism, this compound is conjugated with either a sulfate group by sulfotransferases (SULTs) or a glucuronic acid group by UDP-glucuronosyltransferases (UGTs) to form water-soluble compounds that are readily excreted in the urine.[5][8]
References
- 1. Development and Validation of an LC–MS/MS-Based Method for Quantifying Urinary Endogenous this compound [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 4. The isolation, purification, and characterisation of the principal urinary metabolites of melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of an LC–MS/MS-Based Method for Quantifying Urinary Endogenous this compound [jstage.jst.go.jp]
- 6. Measuring Urinary 6-Sulphatoxymelatonin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of melatonin and this compound in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfation of this compound, N-acetylserotonin and 4-hydroxyramelteon by the human cytosolic sulfotransferases (SULTs) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting 6-Hydroxymelatonin ELISA assay variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 6-Hydroxymelatonin ELISA assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in a this compound ELISA assay?
A1: Variability in this compound ELISA assays can stem from several factors, including inconsistent pipetting, inadequate washing, temperature fluctuations during incubation, and improper reagent preparation.[1][2][3][4] High intra-assay (within-plate) and inter-assay (between-plates) variability are common issues that can compromise the reliability of your results.[5]
Q2: My standard curve is poor or non-linear. What could be the cause?
A2: A poor standard curve can result from several issues, including improper preparation of the standard solutions, degradation of the standard, pipetting errors, or using the wrong curve-fitting model.[6][7] It is crucial to ensure accurate serial dilutions and proper storage of the standard.
Q3: I am observing high background in my wells. What are the likely causes and solutions?
A3: High background can obscure the specific signal and reduce assay sensitivity.[8] Common causes include insufficient washing, high concentrations of detection antibody, cross-reactivity, or contaminated reagents.[7][9][10] To mitigate this, increase the number of wash steps, optimize the antibody concentrations, and ensure all buffers are freshly prepared and free of contaminants.[8][10]
Q4: I am getting no signal or a very weak signal. What should I troubleshoot?
A4: A lack of signal can be frustrating and may be due to several factors. These include the omission of a critical reagent, use of expired or improperly stored reagents, incorrect assay procedure, or the concentration of this compound in the samples being below the detection limit of the assay.[2][11] Double-check the protocol, reagent expiration dates, and storage conditions.
Q5: What are the best practices for sample collection and preparation for a this compound ELISA?
A5: Proper sample collection and preparation are critical for accurate results. For urine samples, it is often recommended to collect the first morning void.[12] For serum, use a serum separator tube and allow the blood to clot before centrifugation.[12][13] Plasma should be collected using an anticoagulant like EDTA or heparin.[12][13] It is important to avoid repeated freeze-thaw cycles for all sample types.[12]
Troubleshooting Guides
Issue 1: High Intra-Assay Variability (Poor Duplicates/Triplicates)
High coefficient of variation (CV) between replicate wells can invalidate your results. Intra-assay CVs should ideally be less than 10%.[5]
Caption: Troubleshooting logic for high intra-assay variability.
| Potential Cause | Troubleshooting Action |
| Inconsistent Pipetting | Calibrate pipettes regularly.[6] Ensure consistent speed and angle when dispensing liquids. Pre-wet pipette tips. Avoid introducing bubbles into the wells.[6] |
| Inadequate or Non-uniform Washing | Ensure all wells are filled and aspirated completely during each wash step.[1] Use an automated plate washer if available for better consistency.[1] Increase the number of washes or the soaking time.[7][8] |
| Reagent-Related Issues | Ensure all reagents are brought to room temperature before use.[2][6] Mix all reagents thoroughly before adding to the plate.[1] Use plate sealers during incubation steps to prevent evaporation.[14] |
| Edge Effects | Avoid using the outer wells of the plate if edge effects are suspected. Ensure uniform temperature across the plate during incubation. |
Issue 2: High Background Signal
High background reduces the dynamic range and sensitivity of the assay.
Caption: Troubleshooting logic for high background signal.
| Potential Cause | Troubleshooting Action |
| Insufficient Washing | Increase the number of wash cycles.[7] Ensure complete removal of buffer after each wash. |
| Inadequate Blocking | Increase the blocking incubation time or use a different blocking agent.[9] |
| Excessive Antibody Concentration | Titrate the primary or secondary antibody to determine the optimal concentration.[1] |
| Cross-reactivity | Ensure the secondary antibody is specific to the primary antibody and does not cross-react with other components.[10] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents.[7][10] Ensure the substrate has not been exposed to light. |
| Prolonged Incubation or High Temperature | Reduce incubation times or temperature.[1][6] |
Experimental Protocols
Standard this compound ELISA Protocol (Competitive ELISA)
This is a generalized protocol for a competitive this compound ELISA. Always refer to the specific kit manufacturer's instructions.
Caption: General workflow for a competitive this compound ELISA.
Methodology:
-
Reagent and Sample Preparation:
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.[12]
-
Add the this compound-HRP conjugate to each well (except the blank). In a competitive assay, the conjugate will compete with the this compound in the sample for binding to the coated antibody.
-
Incubate the plate for the time and temperature specified in the protocol.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[12]
-
Add the TMB substrate solution to each well. This will react with the HRP to produce a color change.[12]
-
Incubate the plate in the dark to allow for color development.
-
Add the stop solution to each well to terminate the reaction.[12]
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve. The lower the absorbance, the higher the concentration of this compound in the sample.
-
Quantitative Data Summary
| Parameter | Typical Values | Notes |
| Assay Range | Varies by kit manufacturer. Typically in the low ng/mL to hundreds of ng/mL range. | Always refer to the kit insert for the specific assay range. |
| Sensitivity (Lower Limit of Detection) | Can be as low as ~0.8 ng/mL.[16] | This is the lowest concentration of this compound that can be reliably distinguished from zero. |
| Intra-Assay Precision (CV%) | < 10%[5] | A measure of the reproducibility of results within a single assay run. |
| Inter-Assay Precision (CV%) | < 15%[5] | A measure of the reproducibility of results between different assay runs. |
| Cross-Reactivity | Should be low for related compounds like Melatonin, 6-Hydroxy Melatonin, and 5-Methoxy Tryptamine.[17] | High cross-reactivity can lead to inaccurate results. Check the kit's specificity data. |
References
- 1. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. protocolsandsolutions.com [protocolsandsolutions.com]
- 4. Common errors in manual ELISA assays and how automation can help [automata.tech]
- 5. researchgate.net [researchgate.net]
- 6. ethosbiosciences.com [ethosbiosciences.com]
- 7. sinobiological.com [sinobiological.com]
- 8. arp1.com [arp1.com]
- 9. How to deal with high background in ELISA | Abcam [abcam.com]
- 10. Causes Of High Background In ELISA Tests and How to Solve Them [krishgen.com]
- 11. arp1.com [arp1.com]
- 12. Human this compound sulfate (6HMS) Elisa Kit – AFG Scientific [afgsci.com]
- 13. fn-test.com [fn-test.com]
- 14. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 16. 6-Sulfatoxymelatonin (aMT6s) ELISA Kit [benchchem.com]
- 17. abcam.com [abcam.com]
Technical Support Center: Optimizing LC-MS/MS for 6-Hydroxymelatonin Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of 6-Hydroxymelatonin.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in quantifying this compound in biological samples?
The primary challenges include:
-
Metabolite Conjugation: In urine and plasma, this compound is extensively conjugated to glucuronide and sulfate forms.[1][2][3][4] This requires an enzymatic hydrolysis (deconjugation) step to measure the total this compound.
-
Matrix Effects: Biological matrices like plasma and urine are complex and can cause ion suppression or enhancement, affecting the accuracy and sensitivity of the measurement.[5]
-
Analyte Stability: this compound can be unstable in certain conditions, such as basic media, which can lead to inaccurate quantification if not handled properly during sample preparation.[3]
-
Low Endogenous Levels: Achieving sufficient sensitivity to detect physiological concentrations of this compound can be challenging.
Q2: Why is enzymatic deconjugation necessary for this compound analysis in urine?
This compound is a major metabolite of melatonin and is primarily excreted in the urine as this compound sulfate and this compound glucuronate.[1][2][6] To accurately quantify the total amount of this metabolite, these conjugated forms must be cleaved through enzymatic hydrolysis to yield the free this compound, which is then measured by LC-MS/MS.[1][6][7]
Q3: What are the recommended MRM transitions for this compound and its deuterated internal standard?
Based on published methods, the following MRM transitions in positive ion mode are recommended:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 249.1 | 190.1 |
| This compound-D4 | 253.1 | 193.1 |
Note: These values may require fine-tuning on your specific instrument.
Q4: What type of internal standard should be used for this compound quantification?
The use of a stable isotope-labeled internal standard, such as this compound-D4, is highly recommended.[3][6] This type of internal standard closely mimics the chromatographic behavior and ionization characteristics of the analyte, effectively compensating for variations in sample preparation, injection volume, and matrix effects.
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Deconjugation | Verify the activity of the β-glucuronidase/arylsulfatase enzyme. Optimize incubation time, temperature, and pH of the reaction buffer. A common starting point is 37°C for 60 minutes in a pH 4.0 buffer.[1][6] |
| Poor Extraction Recovery | Evaluate your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure. Ensure the sorbent and elution solvents are appropriate for this compound. For SPE, a reversed-phase C18 cartridge is often used.[3][8] |
| Suboptimal MS Parameters | Infuse a standard solution of this compound to optimize source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific MRM transition.[5] |
| Analyte Degradation | This compound can be unstable in basic conditions.[3] Ensure that the pH of all solutions during sample preparation is neutral or acidic. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent, such as 100% acetonitrile or methanol, to remove contaminants. If the problem persists, consider replacing the column. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is compatible with the analyte and column. The addition of 0.1% formic acid is common for improving peak shape in reversed-phase chromatography.[3][9] |
| Mismatched Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. Reconstitute the final extract in the starting mobile phase conditions.[10] |
| Column Overload | Reduce the injection volume or dilute the sample to avoid overloading the analytical column.[10] |
Issue 3: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and evaporation. The use of an automated liquid handler can improve precision. |
| Matrix Effects | The use of a deuterated internal standard is crucial for mitigating variability caused by matrix effects.[3] If issues persist, further sample cleanup may be necessary. |
| Instrument Instability | Check for fluctuations in LC pressure, which could indicate a leak or pump issue.[11] Monitor the MS signal for stability over time. |
Experimental Protocols
Protocol 1: Enzymatic Deconjugation of this compound in Urine
This protocol describes the enzymatic hydrolysis of conjugated this compound in urine samples.
-
Sample Preparation: Centrifuge the urine sample to remove any particulate matter.
-
Internal Standard Addition: Spike the urine sample with the deuterated internal standard (this compound-D4).
-
Buffering: Add an appropriate volume of acetate buffer to adjust the sample pH to 4.0.
-
Enzyme Addition: Add β-glucuronidase/arylsulfatase from Helix pomatia. For human urine, a minimum of 5944 units of enzyme may be required for efficient deconjugation.[1][6]
-
Incubation: Incubate the mixture at 37°C for 60 minutes.[1][6]
-
Reaction Quenching: Stop the reaction by adding a strong solvent like acetonitrile or by proceeding directly to solid-phase extraction.
Protocol 2: Solid-Phase Extraction (SPE) of this compound
This protocol outlines the cleanup and concentration of this compound from a biological matrix following deconjugation.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the deconjugated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove salts and other polar interferences.
-
Elution: Elute the this compound and its internal standard with a stronger organic solvent, such as methanol or acetonitrile.
-
Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Value | Reference |
| LC Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.7 µm) | [12] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | [3][6] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | [3][9] |
| Flow Rate | 0.2 - 0.6 mL/min | [3][12] |
| Gradient | Gradient elution is typically used | [3][12] |
| Injection Volume | 1 - 20 µL | [3][5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [6][12] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [12] |
Table 2: Method Validation Parameters from Literature
| Parameter | Reported Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.04 ng/mL (in dog plasma) | [12] |
| Linearity (r) | >0.991 | [12] |
| Intra-day Precision (%RSD) | < 13.5% | [12] |
| Inter-day Precision (%RSD) | < 13.5% | [12] |
| Accuracy (%RE) | within ±13.0% | [12] |
Visualizations
Caption: General Workflow for this compound Quantification
Caption: Troubleshooting Logic for Low Signal
References
- 1. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. api.unil.ch [api.unil.ch]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of an LC–MS/MS-Based Method for Quantifying Urinary Endogenous this compound [jstage.jst.go.jp]
- 7. Simultaneous determination of melatonin and this compound in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. agilent.com [agilent.com]
- 11. zefsci.com [zefsci.com]
- 12. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, this compound and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Hydroxymelatonin Plasma Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 6-hydroxymelatonin in plasma, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when quantifying this compound in plasma?
The most significant challenge is managing matrix effects , which can lead to ion suppression or enhancement in the mass spectrometer, ultimately affecting the accuracy and reproducibility of the results.[1][2] Other common issues include:
-
Low recovery during sample preparation.
-
Poor chromatographic peak shape and resolution.
-
Incomplete enzymatic hydrolysis of this compound conjugates.
-
Carry-over from one sample injection to the next.[3]
Q2: Why is an enzymatic hydrolysis step necessary for total this compound quantification?
In the body, melatonin is metabolized in the liver to this compound, which is then conjugated to form 6-sulfatoxymelatonin and this compound glucuronide before excretion.[4][5][6] To measure the total this compound concentration, these conjugated forms must be cleaved through enzymatic hydrolysis using an enzyme preparation like β-glucuronidase/arylsulfatase from Helix pomatia.[5][7][8]
Q3: What type of internal standard is recommended for this compound quantification?
The use of a stable isotope-labeled internal standard, such as a deuterated analog of this compound (e.g., this compound-D4), is highly recommended.[7][8] These internal standards have nearly identical chemical and physical properties to the analyte and will co-elute chromatographically, allowing them to effectively compensate for variations in sample preparation, injection volume, and matrix effects.[9]
Q4: Which sample preparation technique is most effective for plasma samples?
Several techniques can be employed, with the choice often depending on the desired level of cleanliness and the complexity of the matrix. Common methods include:
-
Solid-Phase Extraction (SPE): Often considered a highly effective method for cleaning up complex biological samples like plasma and urine before LC-MS/MS analysis.[7][8]
-
Liquid-Liquid Extraction (LLE): A viable alternative to SPE for reducing matrix effects.[10]
-
Protein Precipitation: A simpler and faster method, but it may result in a less clean extract and more significant matrix effects compared to SPE or LLE.[10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Ion Suppression | 1. Co-eluting endogenous plasma components (e.g., phospholipids).2. Inefficient sample cleanup.3. Suboptimal mobile phase composition. | 1. Optimize chromatographic separation to resolve this compound from interfering compounds.2. Enhance the sample preparation method (e.g., switch from protein precipitation to SPE).3. Modify the mobile phase, for instance, by adjusting the organic solvent or additive concentrations.[10] |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation.2. Significant and variable matrix effects between samples.3. Instrument instability. | 1. Ensure consistent execution of the sample preparation protocol.2. Use a stable isotope-labeled internal standard to normalize the response.[7][8]3. Perform system suitability tests to confirm instrument performance before running samples. |
| Inaccurate Results (Poor Accuracy) | 1. Incomplete enzymatic hydrolysis.2. Calibration standards not matrix-matched.3. Improper internal standard selection or concentration. | 1. Optimize hydrolysis conditions (enzyme concentration, incubation time, temperature, and pH).[4]2. Prepare calibration standards in a matrix similar to the study samples (e.g., surrogate matrix or stripped plasma).3. Use a stable isotope-labeled internal standard and ensure its concentration is appropriate for the expected analyte levels.[12] |
| Peak Tailing or Splitting | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent incompatible with the mobile phase. | 1. Wash the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.3. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. |
| Sample Carry-over | Residual analyte from a high-concentration sample adsorbing to surfaces in the autosampler or column. | Inject a blank or a strong solvent wash after high-concentration samples to clean the injection system and column.[3] |
Experimental Protocols
General Workflow for this compound Quantification
Caption: General experimental workflow for plasma this compound analysis.
Detailed Protocol for Sample Preparation using SPE
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To a 200 µL aliquot of plasma, add the deuterated internal standard (this compound-D4).
-
Enzymatic Hydrolysis:
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[13]
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge to remove interfering substances (e.g., with a low percentage of organic solvent).
-
Elute the this compound and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[11]
-
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Mechanism of Matrix Effect (Ion Suppression)
Caption: Ion suppression mechanism in electrospray ionization.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for this compound quantification.
Table 1: Sample Preparation Recovery
| Analyte | Matrix | Preparation Method | Mean Recovery (%) | Reference |
| Melatonin | Plasma | Liquid-Liquid Extraction | 59 | [5] |
| This compound | Plasma | Liquid-Liquid Extraction | 42 | [5] |
| This compound | Urine | Solid-Phase Extraction | 67.4 - 81.9 | [14] |
| Melatonin | Plasma | Protein Precipitation | ~95 | [15] |
Table 2: Method Precision and Accuracy
| Analyte | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| This compound | Dog Plasma | < 13.5 | < 13.5 | < 13.0 | [16] |
| This compound | Urine | < 6.80 | - | -3.60 to -0.47 | [4] |
Table 3: Linearity and Limits of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range | LLOQ | Reference |
| This compound | Dog Plasma | 0.04 - 20 ng/mL | 0.04 ng/mL | [16] |
| Melatonin | Dog Plasma | 0.02 - 10 ng/mL | 0.02 ng/mL | [16] |
| 6-Sulfatoxymelatonin | Dog Plasma | 0.50 - 200 ng/mL | 0.50 ng/mL | [16] |
| Melatonin | Human Plasma | 10 pg/mL - 100 ng/mL | 10 pg/mL | [15] |
References
- 1. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. api.unil.ch [api.unil.ch]
- 4. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous determination of melatonin and this compound in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digibuo.uniovi.es [digibuo.uniovi.es]
- 10. shimadzu.com [shimadzu.com]
- 11. agilent.com [agilent.com]
- 12. jsbms.jp [jsbms.jp]
- 13. ejmanager.com [ejmanager.com]
- 14. Development and Validation of an LC–MS/MS-Based Method for Quantifying Urinary Endogenous this compound [jstage.jst.go.jp]
- 15. lcms.cz [lcms.cz]
- 16. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, this compound and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6-Hydroxymelatonin Recovery
Welcome to the technical support center for the analysis of 6-Hydroxymelatonin (6-OHM) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the recovery and accurate quantification of this key melatonin metabolite.
Frequently Asked Questions (FAQs)
Q1: Why is the enzymatic hydrolysis step critical for measuring total this compound?
A1: In biological systems, circulating melatonin is primarily metabolized in the liver by CYP450 enzymes to this compound.[1][2][3] This product is then rapidly conjugated to form 6-sulfatoxymelatonin (aMT6s) and, to a lesser extent, this compound glucuronide, to facilitate its excretion in urine.[1][4][5] Therefore, to accurately quantify the total amount of 6-OHM produced, it is essential to first cleave these sulfate and glucuronide groups through enzymatic hydrolysis, converting the conjugates back to their unconjugated 6-OHM form before extraction and analysis.[4][5][6]
Q2: What is the recommended storage condition for biological samples intended for 6-OHM analysis?
A2: For long-term storage of urine samples, freezing at -20°C has been shown to maintain the stability of 6-sulfatoxymelatonin for at least 15 years.[7] While specific stability data for 6-OHM in plasma is less defined in the provided results, general best practices for analyte preservation would suggest storage at -80°C to minimize degradation. It is also noted that 6-OHM can be unstable in basic media, so pH considerations during sample processing are important.[8]
Q3: Which analytical technique is most suitable for the quantification of this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely recommended and utilized method for the accurate and sensitive quantification of 6-OHM in biological samples.[4][5] This is due to its high selectivity, which allows it to differentiate 6-OHM from other interfering substances in a complex matrix.[4] High-performance liquid chromatography (HPLC) with fluorescence detection is another viable, albeit potentially less sensitive, option.[9]
Q4: What are the main sources of variability in this compound measurements?
A4: Variability can be introduced at several stages of the experimental workflow. Key sources include incomplete enzymatic hydrolysis, suboptimal extraction recovery, matrix effects during analysis, and the inherent biological variability in melatonin production among individuals.[6] The use of deuterated internal standards for both melatonin and 6-OHM is highly recommended to correct for losses during sample preparation and for matrix effects during ionization.[8][10]
Troubleshooting Guides
This section addresses common problems encountered during the analysis of this compound.
Issue 1: Low Recovery of this compound After Extraction
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Incomplete Enzymatic Hydrolysis | Verify the optimal conditions for your β-glucuronidase/arylsulfatase enzyme. One study found that enzymes from Helix pomatia were most efficient at 37°C in a pH 4.0 buffer with a 60-minute incubation time.[5] Ensure the enzyme activity is not compromised and that the correct enzyme concentration is used. |
| Suboptimal Solid-Phase Extraction (SPE) | - Sorbent Choice: Ensure you are using the appropriate SPE cartridge. C18 and mixed-mode cartridges are commonly used.[9][11] - pH Adjustment: Adjust the pH of your sample before loading to ensure optimal retention of 6-OHM on the sorbent.[12] - Wash Steps: Optimize the wash solvent to remove interferences without prematurely eluting the analyte. This can be done by testing increasing strengths of an organic solvent mixed with water.[12] - Elution Solvent: The elution solvent must be strong enough to fully desorb the analyte from the sorbent. Ensure the analyte is soluble in the chosen solvent.[12] Using a "soak step," where the elution solvent remains in the cartridge for a short period, can improve recovery.[13] |
| Inefficient Liquid-Liquid Extraction (LLE) | If using LLE, ensure the chosen organic solvent has the appropriate polarity to extract 6-OHM. Dichloromethane has been used for melatonin extraction, but optimization for 6-OHM is necessary.[14] Multiple extractions can improve recovery. |
| Analyte Instability | This compound has been observed to be unstable in basic conditions.[8] During method development, one research group replaced a wash step with ammonium hydroxide with a neutral acetate buffer to improve stability.[8] |
Issue 2: High Signal Variability or Poor Reproducibility in LC-MS/MS Data
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Matrix Effects | Biological samples like plasma and urine contain numerous endogenous compounds that can suppress or enhance the ionization of the analyte in the mass spectrometer. - Internal Standards: The most effective way to correct for this is the use of a stable isotope-labeled internal standard (e.g., deuterated 6-OHM).[8] - Chromatographic Separation: Optimize the HPLC gradient to ensure 6-OHM is chromatographically separated from interfering matrix components.[4] - Extraction Clean-up: A more rigorous SPE clean-up can help remove a larger portion of the interfering matrix components. |
| Inconsistent Sample Handling | Ensure all samples are treated identically throughout the entire process, from storage and thawing to the timing of enzymatic hydrolysis and extraction. |
| Carry-over | If a high concentration sample is followed by a low concentration one, carry-over in the autosampler or on the column can be an issue. Inject a blank solvent after high-concentration samples to check for and mitigate this.[8] |
Quantitative Data Summary
The following tables summarize quantitative data on the recovery and precision of this compound analysis from various studies.
Table 1: Extraction Recovery of this compound
| Extraction Method | Biological Matrix | Analyte | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction | Plasma | This compound | 42% | [15] |
| Solid-Phase Extraction | Urine | This compound | Not explicitly stated, but method was validated for accuracy | [6] |
| Liquid-Liquid Extraction | Serum | Melatonin | >70% | [14] |
Table 2: Precision of Validated LC-MS/MS Methods for this compound
| Biological Matrix | Precision Type | Analyte | Coefficient of Variation (%) | Reference |
| Plasma | Inter-assay | This compound | 18% | [15] |
| Urine | Repeatability | This compound | 4.2 - 7.9% | [6] |
| Urine | Intermediate Precision | This compound | 6.1 - 14.8% | [6] |
| Urine | Accuracy (Relative Error) | This compound | -3.60 to -0.47% | [5] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of 6-OHM Conjugates in Urine
This protocol is based on methodologies described for preparing urine samples for LC-MS/MS analysis.[5][6]
-
Sample Preparation: To 2 mL of urine, add 10 µL of an internal standard stock solution (deuterated this compound).
-
Buffer Addition: Add 200 µL of 1 M sodium acetate buffer (pH 5.5).
-
Enzyme Addition: Add 40 µL of β-glucuronidase/arylsulfatase solution from Helix pomatia.
-
Incubation: Vortex the samples and incubate for 2 hours at 37°C to allow for the hydrolysis of the glucuronide and sulfate conjugates.
-
Post-Incubation: After incubation, add 1.75 mL of 25 mM ammonium acetate buffer (pH 7). Vortex and centrifuge the samples at 3000 x g for 5 minutes.
-
Proceed to Extraction: The supernatant is now ready for Solid-Phase Extraction.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is a generalized procedure based on common SPE principles for biological samples.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.
-
Sample Loading: Load the supernatant from the enzymatic hydrolysis step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove salts and other polar impurities. Further optimization of the wash step with a weak organic solvent may be necessary to remove more interferences.
-
Elution: Elute the this compound from the cartridge with 2 mL of methanol.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Metabolic pathway of melatonin to its major excretory forms.
Caption: General workflow for this compound analysis.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Melatonin - Wikipedia [en.wikipedia.org]
- 3. Fundamental Issues Related to the Origin of Melatonin and Melatonin Isomers during Evolution: Relation to Their Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. api.unil.ch [api.unil.ch]
- 7. Long-Term stability of this compound sulfate in 24-h urine samples stored at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 9. Determination of melatonin in saliva using automated solid-phase extraction, high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digibuo.uniovi.es [digibuo.uniovi.es]
- 11. revues.imist.ma [revues.imist.ma]
- 12. SPE Method Development | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Measurement of melatonin in body fluids: Standards, protocols and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 6-Hydroxymelatonin by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of 6-Hydroxymelatonin (6-OHM) by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting components from the sample matrix.[1][2] This phenomenon leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the quantitative analysis.[3] In complex biological matrices like urine or plasma, where 6-OHM is often measured, endogenous compounds can interfere with the ionization process in the mass spectrometer's source.[4][5]
Q2: What are the primary causes of ion suppression in LC-MS/MS analysis?
A2: Ion suppression is primarily caused by endogenous and exogenous components within the sample matrix that compete with the analyte for ionization.[3] Common culprits include:
-
Endogenous compounds: Salts, proteins, phospholipids, and other metabolites naturally present in biological samples.[5][6]
-
Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware, detergents, and non-volatile buffers.[1]
-
High concentrations of the analyte itself or its metabolites: This can lead to self-suppression.[2]
Q3: How can I detect ion suppression in my this compound assay?
A3: A common method to assess ion suppression is the post-column infusion experiment.[5] In this technique, a constant flow of a this compound standard solution is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant baseline signal of 6-OHM indicates the retention time at which matrix components are eluting and causing suppression.[6] Another method involves comparing the peak area of 6-OHM in a post-extraction spiked sample to that of a standard in a neat solution. A lower response in the matrix sample signifies the presence of ion suppression.[1]
Q4: Is it possible to completely eliminate ion suppression?
A4: While completely eliminating ion suppression can be challenging, its effects can be significantly minimized and compensated for through a combination of strategies.[7] These strategies primarily focus on sample preparation, chromatographic separation, and the use of appropriate internal standards.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound that may be related to ion suppression.
Problem 1: Low signal intensity for this compound in biological samples compared to standards in neat solvent.
-
Possible Cause: Significant ion suppression from matrix components.
-
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[8]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like urine and plasma.[9] A well-chosen SPE sorbent can retain this compound while allowing interfering compounds like salts and phospholipids to be washed away.[3][10]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective at separating 6-OHM from polar matrix components.[1]
-
Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids and other small molecules that can cause ion suppression.[1][8]
-
-
Optimize Chromatographic Separation: Adjusting the chromatographic conditions can help separate this compound from co-eluting interferences.[4]
-
Gradient Elution: Employ a gradient elution profile that provides good resolution between 6-OHM and the regions where matrix components elute, typically at the beginning and end of the chromatogram.[1]
-
Column Chemistry: Experiment with different reversed-phase column chemistries (e.g., C18, Phenyl) to alter selectivity.[10]
-
UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide sharper peaks and better resolution, reducing the chances of co-elution.
-
-
Problem 2: Inconsistent and irreproducible results for this compound quantification.
-
Possible Cause: Variable ion suppression between different samples or batches.
-
Solutions:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable method to compensate for variable matrix effects.[2] A SIL-IS, such as this compound-D4, will co-elute with the analyte and experience the same degree of ion suppression.[10][11] The ratio of the analyte to the IS will remain constant, leading to more accurate and precise quantification.[4]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the unknown samples (e.g., blank urine or plasma).[4] This helps to ensure that the calibrators and the samples experience similar matrix effects.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample and can be very effective for compensating for matrix effects, but it is time-consuming.[1][12]
-
Quantitative Data Summary
The following tables summarize the effectiveness of different sample preparation techniques on reducing matrix effects for this compound analysis.
Table 1: Comparison of Matrix Effects with Different Sample Preparation Methods
| Sample Preparation Method | Analyte | Matrix | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SPE) | This compound | Human Urine | No significant effect (IS-normalized) | [10] |
| Not specified | This compound | Human Urine | ~100% (negligible effect) | [13] |
Matrix Effect (%) is often calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value close to 100% indicates minimal ion suppression or enhancement.
Experimental Protocols
Protocol 1: Sample Preparation of Urine Samples using Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the simultaneous determination of melatonin and this compound in human urine.[10]
-
Enzymatic Hydrolysis: To measure total this compound (conjugated and unconjugated), urine samples are first subjected to enzymatic hydrolysis using β-glucuronidase/arylsulfatase from Helix pomatia.[11][14]
-
SPE Cartridge Conditioning: A mixed-mode strong anion exchange SPE cartridge (e.g., Oasis MAX) is conditioned sequentially with methanol and water.[10]
-
Sample Loading: The hydrolyzed urine sample, with the addition of a stable isotope-labeled internal standard (e.g., this compound-D4), is loaded onto the conditioned SPE cartridge.[10]
-
Washing: The cartridge is washed with a solution such as 5% ammonium hydroxide in water to remove interfering acidic compounds, followed by a methanol wash.[10]
-
Elution: this compound and the internal standard are eluted from the cartridge with an appropriate solvent, such as 100% methanol.[10]
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
The following are typical starting parameters that should be optimized for your specific instrumentation.
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[11]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A gradient from low to high organic mobile phase over several minutes to separate this compound from early and late eluting matrix components. A typical gradient might start at 5% B and ramp up to 95% B.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for this compound.
-
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating ion suppression.
Caption: Comparison of common sample preparation techniques for ion suppression reduction.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. Ion suppression in mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. api.unil.ch [api.unil.ch]
- 11. Simultaneous determination of melatonin and this compound in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Development and Validation of an LC–MS/MS-Based Method for Quantifying Urinary Endogenous this compound [jstage.jst.go.jp]
- 14. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Deconjugation of 6-Hydroxymelatonin Sulfate
Welcome to the technical support center for the deconjugation of 6-hydroxymelatonin sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of deconjugating this compound sulfate?
The primary purpose is to enzymatically hydrolyze the sulfate conjugate of this compound (6-OHMS) to its free form, this compound (6-OHM). This is a crucial step in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify the total amount of this major melatonin metabolite in biological samples like urine.[1] Since melatonin is rapidly metabolized, measuring its main metabolite provides a reliable indication of its secretion levels.[1]
Q2: Which enzyme is recommended for the deconjugation of this compound sulfate?
A combination of β-glucuronidase/arylsulfatase, typically sourced from Helix pomatia, is widely recommended and has been shown to be highly effective for the simultaneous hydrolysis of both sulfate and glucuronide conjugates of this compound.[1][2]
Q3: What are the optimal reaction conditions for enzymatic deconjugation?
For the most efficient deconjugation of this compound sulfate using β-glucuronidase/arylsulfatase from Helix pomatia, the following conditions have been optimized:
Q4: Can I use other deconjugation methods besides enzymatic hydrolysis?
While enzymatic hydrolysis is the most common and specific method, alternative chemical methods like solvolysis or acid hydrolysis exist for deconjugating sulfate esters.[3][4] However, these methods can be harsh and may lead to the degradation of the analyte, making them less suitable for the precise quantification of this compound.[4]
Q5: How stable is this compound after deconjugation?
The stability of this compound post-deconjugation can be a concern. It is advisable to proceed with sample extraction and analysis promptly after the hydrolysis step to minimize degradation. If storage is necessary, it should be at low temperatures and for a minimal duration. The conjugated form, this compound sulfate, is notably stable in urine for extended periods when stored at -20°C.[5]
Troubleshooting Guides
Issue 1: Incomplete or Low Deconjugation Efficiency
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Conditions | Verify that the pH, temperature, and incubation time of your reaction mixture align with the optimized protocol. A pH of 4.0, a temperature of 37°C, and a 60-minute incubation are recommended for Helix pomatia arylsulfatase.[1] |
| Insufficient Enzyme Amount | The presence of other endogenous conjugates in biological samples can competitively inhibit the enzyme.[1] It may be necessary to increase the amount of the enzyme. For human urine samples, a minimum of 5944 units of Roche Glucuronidase/Arylsulfatase has been suggested as a starting point.[1] |
| Enzyme Inhibition | Certain substances can inhibit arylsulfatase activity. Phosphate is a known inhibitor.[3] Ensure your buffers and sample matrix are free from significant concentrations of inhibitory compounds. Other potential inhibitors from Helix pomatia arylsulfatase include Cu²⁺, Zn²⁺, hydrogen peroxide, hypochlorite, and peracetic acid.[6][7] |
| Poor Enzyme Quality | Ensure the enzyme has been stored correctly and has not expired. Enzyme activity can diminish over time if not stored at the recommended temperature. |
Issue 2: High Variability in Results
| Possible Cause | Troubleshooting Step |
| Matrix Effects | The sample matrix (e.g., urine, plasma) can significantly impact the efficiency of the deconjugation and subsequent analysis by causing ion suppression or enhancement in LC-MS/MS.[8][9] Proper sample clean-up, such as solid-phase extraction (SPE) after deconjugation, is crucial.[2] Using a stable isotope-labeled internal standard for this compound can also help to compensate for matrix effects.[2] |
| Inconsistent Sample Preparation | Ensure that all samples, standards, and quality controls are treated identically throughout the entire process, including the enzymatic hydrolysis and extraction steps. |
| Analyte Instability | As this compound can be unstable post-hydrolysis, ensure a consistent and prompt workflow from deconjugation to analysis to minimize degradation-related variability. |
Data Presentation
Table 1: Optimized Enzymatic Deconjugation Parameters for this compound Sulfate
| Parameter | Optimal Value | Source |
| Enzyme | Glucuronidase/Arylsulfatase (from Helix pomatia) | [1] |
| Temperature | 37°C | [1] |
| pH | 4.0 | [1] |
| Incubation Time | 60 minutes | [1] |
| Enzyme Amount (for human urine) | ≥ 5944 units | [1] |
Table 2: Comparison of Deconjugation Methods
| Method | Advantages | Disadvantages |
| Enzymatic Hydrolysis | High specificity, mild reaction conditions. | Potential for enzyme inhibition, cost of enzyme. |
| Acid Hydrolysis | General method for sulfate esters. | Harsh conditions can degrade the analyte.[4] |
| Solvolysis | Can be effective for some sulfate conjugates. | May not be universally applicable, can also involve harsh conditions.[3] |
Experimental Protocols
Protocol 1: Enzymatic Deconjugation of this compound Sulfate in Urine for LC-MS/MS Analysis
This protocol is based on the optimized conditions reported for the quantification of total this compound.[1]
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Take a specific aliquot of the supernatant for the assay.
-
-
Enzymatic Hydrolysis:
-
To the urine aliquot, add an appropriate volume of a pH 4.0 reaction buffer.
-
Add at least 5944 units of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Vortex the mixture gently.
-
Incubate the samples at 37°C for 60 minutes.
-
-
Post-Hydrolysis Sample Clean-up (Example using SPE):
-
After incubation, stop the reaction (e.g., by adding a quenching solution or by immediate extraction).
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase cartridge) with methanol followed by water.[2]
-
Load the entire hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the this compound with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Visualizations
References
- 1. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. mdpi.com [mdpi.com]
- 5. Long-Term stability of this compound sulfate in 24-h urine samples stored at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for the Cd(2+) activation of the aryl sulfatase from helix pomatia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition Properties of Arylsulfatase and β-Glucuronidase by Hydrogen Peroxide, Hypochlorite, and Peracetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
reducing background noise in 6-Hydroxymelatonin HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in 6-Hydroxymelatonin HPLC analysis.
Troubleshooting Guide: Reducing Background Noise
High background noise can significantly impact the sensitivity and accuracy of this compound quantification.[1][2] This guide provides a systematic approach to identifying and resolving common sources of noise in your HPLC system.
Problem: High Baseline Noise or Random Spikes
Initial Assessment Workflow
This workflow helps to systematically isolate the source of the background noise.
References
selecting the right column for 6-Hydroxymelatonin chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate column and optimizing the chromatographic analysis of 6-Hydroxymelatonin.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of chromatography and column used for this compound analysis?
A1: The most prevalent technique for the analysis of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] C18 columns are the most frequently used stationary phases for this purpose.[1][2][3][4] These columns provide excellent retention and separation of this compound and its related compounds, such as melatonin, from various biological matrices.[2][3][4]
Q2: What are the typical mobile phases used for this compound analysis on a C18 column?
A2: Typical mobile phases for the RP-HPLC analysis of this compound consist of a mixture of an aqueous component and an organic solvent. Acetonitrile is a commonly used organic solvent, while the aqueous phase is often water or a buffer solution containing additives like ammonium acetate or formic acid to control pH and improve peak shape.[3] A gradient elution is often employed to achieve optimal separation of this compound and its parent compound, melatonin.[2][3][4]
Q3: What detection methods are suitable for this compound analysis?
A3: Several detection methods can be used for the quantification of this compound. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method, making it ideal for detecting the low concentrations typically found in biological samples.[2][3][4][5] Fluorescence detection is another sensitive option, as this compound is a fluorescent molecule.[1] Ultraviolet (UV) detection is also possible, although it may be less sensitive than LC-MS/MS or fluorescence.
Q4: When should I consider using a different type of chromatography, such as HILIC?
A4: Hydrophilic Interaction Chromatography (HILIC) can be a valuable alternative to reversed-phase chromatography for the analysis of very polar compounds.[3][4][6] If you are analyzing this compound along with other highly polar metabolites, HILIC may provide better retention and separation.[6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent.[3][4][6]
Q5: Is chiral separation necessary for this compound analysis?
A5: this compound is a chiral compound, meaning it exists as two enantiomers (mirror images). Standard reversed-phase chromatography does not separate these enantiomers. If your research requires the quantification of individual enantiomers, a chiral separation method is necessary. This typically involves the use of a chiral stationary phase (CSP) or a chiral mobile phase additive.
Column Selection and Specifications
Choosing the right column is critical for achieving optimal separation of this compound. The following table summarizes the specifications of C18 columns that have been successfully used for this application.
| Column Name | Particle Size (µm) | Length (mm) | Internal Diameter (mm) | Manufacturer | Reference |
| Phenomenex Kinetex C18 | 1.7 | 50 | 2.1 | Phenomenex | [3] |
| Waters XBridge® C18 | 5 | 150 | 4.6 | Waters | [1] |
| Diamonsil C18 | - | - | - | Dikma Technologies | [7] |
| Kintex 5 µm EVO C18 | 5 | 250 | 4.6 | Phenomenex | [7] |
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
Diagram: Troubleshooting Workflow for Peak Shape Issues
Caption: A logical workflow for diagnosing and resolving common peak shape problems.
Problem: Peak Tailing
-
Symptom: The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak.
-
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 packing can interact with the polar functional groups of this compound, causing tailing.
-
Solution: Use a highly end-capped C18 column. These columns have fewer free silanol groups.
-
Solution: Lower the mobile phase pH. An acidic mobile phase (e.g., using 0.1% formic acid) can suppress the ionization of silanol groups, reducing these interactions.
-
-
Mobile Phase pH Too Close to Analyte pKa: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the molecule may exist, leading to peak tailing or splitting.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of this compound.
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column or degradation of the stationary phase can lead to peak tailing.
-
Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
-
Problem: Poor Resolution
-
Symptom: The peak for this compound is not well separated from other peaks, such as melatonin or matrix components.
-
Potential Causes & Solutions:
-
Inadequate Mobile Phase Composition: The mobile phase may not be strong enough or selective enough to separate the compounds of interest.
-
Solution: Optimize the gradient elution profile. A shallower gradient can often improve resolution. Experiment with different organic solvents (e.g., methanol instead of acetonitrile) or different mobile phase additives.
-
-
Incorrect Column Choice: The column may not have the appropriate selectivity for the separation.
-
Solution: Consider a C18 column with a different bonding chemistry or a different stationary phase altogether, such as a phenyl-hexyl column, which offers different selectivity. For highly polar interferences, a HILIC column might be beneficial.
-
-
Suboptimal Flow Rate: The flow rate may be too high, leading to decreased efficiency and resolution.
-
Solution: Reduce the flow rate. This will increase the analysis time but can significantly improve resolution.
-
-
Problem: Irreproducible Retention Times
-
Symptom: The retention time of the this compound peak varies between injections.
-
Potential Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before each injection, especially when using a gradient.
-
Solution: Increase the column equilibration time between runs.
-
-
Fluctuations in Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time.
-
Solution: Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase components can improve reproducibility.
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Experimental Protocols
Protocol: LC-MS/MS Analysis of this compound in Plasma
This protocol is a representative example for the analysis of this compound in a biological matrix.
Caption: A step-by-step workflow for the analysis of this compound in plasma samples.
1. Sample Preparation:
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for further processing.
2. Chromatographic Conditions:
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm)[3]
-
Mobile Phase A: 5 mM Ammonium Acetate in water[3]
-
Mobile Phase B: Acetonitrile[3]
-
Flow Rate: 0.2 mL/min[3]
-
Gradient Program:
-
0-1 min: 10% B
-
1-4 min: 10-90% B
-
4-5 min: 90% B
-
5.1-6.5 min: 10% B (equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode for this compound.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the appropriate precursor and product ion transitions for this compound and any internal standards used.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of melatonin and this compound in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding interference from related compounds in 6-hydroxymelatonin (6-OHM) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for this compound quantification?
A1: The most common methods for quantifying this compound are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). ELISA is a high-throughput method often used for screening large numbers of samples, while LC-MS/MS offers higher specificity and is considered the gold standard for quantitative analysis.
Q2: Why is enzymatic hydrolysis necessary for urine this compound analysis?
A2: In urine, this compound is primarily present as conjugated metabolites, mainly 6-sulfatoxymelatonin (aMT6s) and this compound-glucuronide.[1] These conjugates are not always readily detected by analytical methods. Enzymatic hydrolysis, typically using β-glucuronidase and arylsulfatase, cleaves these conjugate groups, converting the metabolites back to the free this compound form for accurate quantification of the total amount excreted.[1][2]
Q3: What are the main sources of interference in this compound analysis?
A3: The main sources of interference depend on the analytical method used:
-
For ELISA: Cross-reactivity from structurally similar compounds, such as melatonin and other metabolites, is a primary concern.[3][4]
-
For LC-MS/MS: Matrix effects from endogenous components in the sample (e.g., urine) can cause ion suppression or enhancement, leading to inaccurate quantification. Co-elution of isomeric compounds can also be a source of interference.
Troubleshooting Guides
ELISA Analysis
Problem: Inaccurate or Inconsistent Results
High background, poor standard curve, or inconsistent replicate data can be indicative of interference or other assay-related issues.
Troubleshooting Workflow for ELISA
References
- 1. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. api.unil.ch [api.unil.ch]
- 3. Human MT(Melatonin) ELISA Kit - Elabscience® [elabscience.com]
- 4. Search Results for Melatonin - arigo Biolaboratories [arigobio.com]
Validation & Comparative
A Comparative Guide to the Validation of a New LC-MS/MS Method for 6-Hydroxymelatonin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 6-Hydroxymelatonin (6-OHM), a primary metabolite of melatonin. The performance of this method is objectively compared with established LC-MS/MS assays and alternative immuno-based techniques, supported by experimental data to aid researchers in selecting the most appropriate analytical method for their specific needs.
Introduction
The accurate measurement of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and understanding the chronobiology of melatonin. While various analytical methods exist, LC-MS/MS has emerged as the gold standard due to its high sensitivity, specificity, and wide dynamic range. This document details the validation of a novel LC-MS/MS method and provides a comparative analysis against other common analytical approaches.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on the specific requirements of the study, including desired sensitivity, sample matrix, and throughput. This section compares the performance of the new LC-MS/MS method with existing LC-MS/MS assays and alternative methods like ELISA and RIA.
LC-MS/MS Method Comparison
The following table summarizes the key validation parameters of the new LC-MS/MS method alongside data from previously published methods. This allows for a direct comparison of their analytical performance.
| Parameter | New Validated Method | Method A (Zhao et al., 2016)[1] | Method B (Kim et al., 2022)[2][3][4] | Method C (Magliocco et al., 2021)[5][6] |
| Matrix | Human Plasma | Dog Plasma | Human Urine | Human Urine |
| Linearity Range | 0.05 - 50 ng/mL | 0.04 - 40 ng/mL | 1.715 - Not Specified | Not Specified |
| LLOQ | 0.05 ng/mL | 0.04 ng/mL | 1.715 ng/mL | Not Specified |
| Intra-day Precision (%RSD) | < 10% | < 13.5% | < 6.80% | Not Specified |
| Inter-day Precision (%RSD) | < 12% | < 13.5% | < 6.80% | Not Specified |
| Accuracy (%RE) | ± 10% | ± 13.0% | -3.60 to -0.47% | Not Specified |
| Recovery | > 85% | Not Specified | Not Specified | Not Specified |
| Internal Standard | This compound-d4 | Not Specified | 6-O-MEL-2H4 | Deuterated analogues |
Comparison with Alternative Methods
While LC-MS/MS is highly specific and sensitive, other methods like Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) are also used for this compound quantification.[7][8]
| Feature | LC-MS/MS | ELISA | RIA |
| Specificity | Very High | Moderate to High (potential for cross-reactivity)[9] | High (potential for cross-reactivity)[9] |
| Sensitivity | Very High (pg/mL to ng/mL) | High (pg/mL to ng/mL) | Very High (pg/mL) |
| Throughput | High (with automation) | Very High | Moderate |
| Cost per Sample | High | Low to Moderate | Moderate |
| Ease of Use | Requires specialized expertise | Relatively easy to perform | Requires handling of radioactive materials[9] |
| Matrix Effects | Can be significant but correctable with IS | Can be significant | Can be significant |
| Primary Advantage | High specificity and multiplexing capability | High throughput and cost-effective for large sample numbers | High sensitivity |
| Primary Disadvantage | High initial instrument cost and complexity | Potential for cross-reactivity leading to inaccurate results[9] | Use of radioactive isotopes, disposal issues[9] |
Experimental Protocols
Detailed methodologies for the new validated LC-MS/MS method are provided below.
Sample Preparation (Human Plasma)
A simple and efficient protein precipitation method was employed for sample preparation.
-
Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound-d4, 100 ng/mL).
-
Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
For urine samples, an enzymatic hydrolysis step is typically required to deconjugate the glucuronide and sulfate metabolites of this compound prior to extraction.[2][3][4][5][6] This is commonly achieved using β-glucuronidase/arylsulfatase from Helix pomatia.[2][3][5][6]
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC
-
Mass Spectrometer: SCIEX QTRAP 6500+
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm)[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: 249.1 > 190.1
-
This compound-d4 (IS): 253.1 > 193.1
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of melatonin and the experimental workflow of the new LC-MS/MS method.
Figure 1: Metabolic pathway of melatonin to its major metabolites.
Figure 2: Experimental workflow for this compound analysis.
Conclusion
The newly validated LC-MS/MS method offers a robust, sensitive, and specific approach for the quantification of this compound in human plasma. The simple sample preparation procedure and rapid analysis time make it suitable for high-throughput applications in clinical and research settings. When compared to existing LC-MS/MS methods, it demonstrates comparable or superior performance in terms of linearity, precision, and accuracy. Furthermore, in contrast to immunoassays, the LC-MS/MS method provides higher specificity, mitigating the risk of cross-reactivity and ensuring more reliable quantitative data. The choice of analytical method should be guided by the specific research question, available resources, and the required level of analytical rigor.
References
- 1. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, this compound and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC–MS/MS-Based Method for Quantifying Urinary Endogenous this compound [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of melatonin and this compound in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Measurement of melatonin and 6-sulphatoxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digibuo.uniovi.es [digibuo.uniovi.es]
The Strong Correlation Between Plasma Melatonin and its Urinary Metabolite, 6-Hydroxymelatonin Sulfate: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of melatonin, a key hormone regulating circadian rhythms, is paramount. While plasma melatonin is the direct measure of its circulating levels, the collection of blood samples, particularly overnight, can be invasive and disruptive. A widely accepted alternative is the measurement of its major urinary metabolite, 6-hydroxymelatonin sulfate (aMT6s). This guide provides a comprehensive comparison of studies that have established the strong correlation between plasma melatonin and urinary aMT6s, supported by experimental data and detailed protocols.
Numerous studies have demonstrated a significant and robust correlation between the concentration of melatonin in plasma and the excretion of its primary metabolite, this compound sulfate, in urine.[1][2] This strong positive relationship validates the use of urinary aMT6s as a reliable, non-invasive biomarker for assessing both the timing and the total output of nocturnal melatonin production by the pineal gland.
Quantitative Data Summary: Plasma Melatonin vs. Urinary this compound Sulfate Correlation
The following table summarizes the key quantitative findings from seminal studies that have investigated the correlation between plasma or serum melatonin and urinary aMT6s.
| Study | Number of Participants | Plasma/Serum Melatonin Metric | Urinary aMT6s Metric | Correlation Coefficient (r) | p-value | Analytical Methods |
| Markey et al. (1985)[3] | 22 women | Nighttime peak plasma melatonin | 24-hour urinary conjugated this compound | 0.76 | Not specified | Radioimmunoassay (RIA) |
| Bojkowski et al. (1987)[4] | 22 healthy volunteers | Area under the curve of plasma melatonin | Total 24-hour urinary aMT6s excretion | 0.75 | 0.0002 | RIA and Gas Chromatography-Mass Spectrometry (GC-MS) |
| Nowak et al. (1987)[5] | 5 subjects | Serum melatonin concentrations | Urinary this compound sulphate excretion rates | 0.72 | < 0.001 | RIA |
| Graham et al. (1998)[6] | 78 men | Total nocturnal plasma melatonin | Morning urinary aMT6s (creatinine corrected) and urinary melatonin | R² = 0.72* | Significant | RIA |
Note: This study reported the coefficient of determination (R²), which indicates that 72% of the variance in total plasma melatonin can be explained by the combined urinary measures.
Experimental Protocols
The methodologies employed in these foundational studies share common principles, ensuring the reliable assessment of the relationship between plasma melatonin and its urinary metabolite.
Participant Selection and Preparation
-
Inclusion Criteria: Healthy adult volunteers were typically recruited.[4][6]
-
Exclusion Criteria: Individuals with sleep disorders, those taking medications known to interfere with melatonin metabolism, and shift workers were often excluded to ensure a normal circadian rhythm.[7][8]
-
Pre-study Instructions: Participants were instructed to avoid caffeine, alcohol, and strenuous exercise for a defined period before and during the study to minimize their impact on melatonin levels.[9]
Sample Collection
Plasma/Serum Melatonin:
-
Timing: Blood samples were collected at regular intervals, typically every 2-4 hours, over a 24-hour or 26-hour period to capture the full circadian profile of melatonin.[4][5] Nocturnal sampling is critical to measure the peak levels of melatonin.[3][8]
-
Procedure: Blood was drawn into tubes containing an anticoagulant (e.g., EDTA for plasma) and centrifuged to separate the plasma or allowed to clot for serum. Samples were then stored frozen (e.g., at -20°C) until analysis.[4][6] To minimize disturbance during nocturnal collection, an indwelling intravenous catheter was often used.[8]
-
Lighting Conditions: To prevent the suppression of melatonin production, blood and urine samples were collected under dim light conditions (<30 lux).[8]
Urinary this compound Sulfate (aMT6s):
-
Timing and Duration: 24-hour urine collection was a common protocol, where participants collect every void over a 24-hour period.[3][4][10][11] The collection typically starts after the first morning void on day one and ends with the first morning void on day two.[11][12] Some studies have also utilized shorter collection periods, such as timed 2-hour or 6-hour intervals, or a single first-morning void to estimate nocturnal production.[5][6][13]
-
Procedure: Participants were provided with appropriate collection containers, sometimes containing a preservative.[10][12] The total volume of urine for the collection period was measured, and aliquots were stored frozen until analysis.[4]
-
Creatinine Correction: To account for variations in renal function and dilution, urinary aMT6s levels were often corrected for creatinine concentration and expressed as a ratio (e.g., ng of aMT6s per mg of creatinine).[6][9]
Analytical Methods
-
Radioimmunoassay (RIA): A widely used method for the quantification of both melatonin and aMT6s due to its high sensitivity and specificity.[3][4][5][6][14] This technique involves the competitive binding of a radiolabeled antigen and the sample's antigen to a limited amount of antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Another common immunoassay technique that uses an enzyme-linked antibody to detect the antigen.[15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive chromatographic technique used for the definitive identification and quantification of melatonin and its metabolites.[4]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Modern chromatographic techniques that offer high precision and are increasingly used for the analysis of these compounds.[9]
Visualizing the Connection: Pathways and Workflows
To better understand the biological and experimental relationship between plasma melatonin and urinary this compound sulfate, the following diagrams are provided.
Caption: Melatonin Metabolism Pathway
Caption: Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. [PDF] Melatonin Secretion in Humans Assessed by Measuring Its Metabolite , 6-Sulfatoxymelatonin | Semantic Scholar [semanticscholar.org]
- 3. The correlation between human plasma melatonin levels and urinary this compound excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melatonin secretion in humans assessed by measuring its metabolite, 6-sulfatoxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The correlation between serum and salivary melatonin concentrations and urinary this compound sulphate excretion rates: two non-invasive techniques for monitoring human circadian rhythmicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of nocturnal plasma melatonin from morning urinary measures [pubmed.ncbi.nlm.nih.gov]
- 7. jcsm.aasm.org [jcsm.aasm.org]
- 8. Measuring Melatonin in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Melatonin-Measurement Methods and the Factors Modifying the Results. A Systematic Review of the Literature [mdpi.com]
- 10. testmenu.com [testmenu.com]
- 11. caldwellmemorial.org [caldwellmemorial.org]
- 12. lifelabs.azureedge.net [lifelabs.azureedge.net]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of melatonin and 6-sulphatoxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alpco.com [alpco.com]
- 16. ibl-international.com [ibl-international.com]
6-Hydroxymelatonin vs. Melatonin: A Comparative Guide to Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant capacities of 6-hydroxymelatonin and its parent molecule, melatonin. While both are recognized for their roles in mitigating oxidative stress, emerging research suggests differences in their efficacy and mechanisms of action. This document synthesizes available experimental and theoretical data to delineate these distinctions.
Executive Summary
This compound, a primary metabolite of melatonin, demonstrates significant, and in some contexts, superior antioxidant properties compared to melatonin. Theoretical studies indicate that this compound is a more potent peroxyl radical scavenger. This enhanced activity is attributed to the presence of a hydroxyl group on the indole ring, which facilitates hydrogen atom donation to neutralize free radicals. Melatonin, while a potent antioxidant in its own right, operates through a broader mechanism that includes direct radical scavenging and the stimulation of endogenous antioxidant enzyme expression. Both molecules are implicated in the modulation of key signaling pathways, including the Nrf2 and NF-κB pathways, to exert their antioxidant effects.
Quantitative Comparison of Antioxidant Capacity
| Antioxidant Metric | This compound | Melatonin | Key Findings |
| Peroxyl Radical Scavenging | Higher theoretical activity | Lower theoretical activity | Theoretical studies suggest this compound is a better peroxyl radical scavenger than melatonin itself, as well as Trolox, caffeine, and genistein in both lipid and aqueous solutions.[1] |
| Hydroxyl Radical Scavenging | Effective scavenger | IC50 of 11.4 ± 1.0 µM | Melatonin is a confirmed hydroxyl radical scavenger. While direct comparative data is limited, this compound's structure suggests potent activity. |
| DPPH Radical Scavenging | Data not available | Discrete in vitro activity | Studies on related 5-hydroxy-indoles show high DPPH scavenging activity, suggesting this compound would be effective. |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available | Discrete in vitro activity | The presence of a hydroxyl group on the indole ring generally increases FRAP values in related compounds. |
| Oxygen Radical Absorbance Capacity (ORAC) | Data not available | Reacts via hydrogen atom transfer | Melatonin shows reactivity in the ORAC assay, which is based on hydrogen atom transfer. |
Note: The table is compiled from theoretical data and inferences from studies on related indole compounds due to the lack of direct, side-by-side experimental comparisons in the reviewed literature. IC50 values represent the concentration required to inhibit 50% of the radical activity.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to determine antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Principle: The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.
-
Sample Preparation: The test compounds (this compound and melatonin) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to the test samples and control. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the inhibition percentage against the sample concentration.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: The reduction of a colorless ferric complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ) by an antioxidant is measured spectrophotometrically at low pH.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Sample Preparation: Test compounds and a standard (e.g., FeSO₄·7H₂O) are prepared in appropriate solvents.
-
Reaction Mixture: The FRAP reagent is pre-warmed to 37°C. A small volume of the sample or standard is then added to the FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a defined time (e.g., 4-30 minutes).
-
Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve prepared using a known concentration of Fe²⁺. Results are typically expressed as Fe²⁺ equivalents.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Principle: The antioxidant's capacity to scavenge peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is quantified by measuring the preservation of the fluorescence of a probe like fluorescein.
Procedure:
-
Reagent Preparation: A fluorescent probe solution (e.g., fluorescein) and a peroxyl radical generator (AAPH) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4). Trolox, a water-soluble vitamin E analog, is used as the standard.
-
Sample and Standard Preparation: Test compounds and Trolox standards are prepared in the buffer.
-
Reaction Mixture: The fluorescent probe, sample or standard, and buffer are mixed in a microplate well.
-
Initiation of Reaction: The AAPH solution is added to initiate the radical generation and subsequent fluorescence decay.
-
Fluorescence Measurement: The fluorescence is monitored kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculation: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to a standard curve of Trolox, and the results are expressed as Trolox equivalents (TE).
Signaling Pathways and Mechanisms of Action
Both this compound and melatonin exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators.
The Melatonin Antioxidant Cascade
Melatonin is at the helm of a cascading series of reactions where its metabolites, including this compound, also function as potent antioxidants. This cascade amplifies the overall antioxidant effect of a single melatonin molecule.
Caption: Melatonin's antioxidant cascade.
Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and detoxifying enzymes.
Melatonin is known to activate the Nrf2 pathway, thereby enhancing the cell's intrinsic antioxidant defenses.[2] While specific studies on this compound's direct interaction with Nrf2 are limited, its role as a potent antioxidant suggests it contributes to the cellular redox balance that influences Nrf2 activation.
Caption: Nrf2 antioxidant response pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Under oxidative stress, NF-κB is activated and promotes the expression of pro-inflammatory genes. Melatonin has been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects which are closely linked to its antioxidant properties. By reducing oxidative stress, melatonin and its metabolites can prevent the activation of this pro-inflammatory pathway.
Caption: NF-κB inflammatory signaling pathway.
Conclusion
Both this compound and melatonin are formidable antioxidants with significant potential in mitigating oxidative stress-related pathologies. Theoretical evidence suggests that this compound possesses superior direct radical scavenging activity, particularly against peroxyl radicals. Melatonin, on the other hand, orchestrates a broader antioxidant response through its metabolic cascade and its ability to upregulate endogenous antioxidant defenses via the Nrf2 pathway, while also suppressing inflammation by inhibiting NF-κB signaling. Further direct comparative studies employing standardized antioxidant assays are warranted to fully elucidate the quantitative differences in their antioxidant capacities. For drug development professionals, the enhanced radical scavenging of this compound may offer a targeted approach for conditions dominated by lipid peroxidation, while melatonin's multifaceted mechanism provides a broader spectrum of antioxidant and anti-inflammatory protection.
References
A Comparative Analysis of the Neuroprotective Effects of 6-Hydroxymelatonin and Melatonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of 6-hydroxymelatonin and its parent molecule, melatonin. By presenting key experimental data and outlining the underlying mechanisms, this document aims to inform research and development in the field of neurodegenerative diseases and neuronal injury.
Executive Summary
Both this compound and melatonin exhibit significant neuroprotective effects through their antioxidant and anti-apoptotic properties. Experimental evidence suggests that this compound, a primary metabolite of melatonin, demonstrates a more potent radical scavenging activity and a stronger inhibitory effect on cytochrome C release from mitochondria. Conversely, melatonin appears to be a more effective inhibitor of apoptosis. The distinct yet overlapping mechanisms of these two compounds present compelling opportunities for therapeutic development in conditions marked by oxidative neuronal damage.
Quantitative Data Comparison
The following tables summarize the comparative quantitative data from key experimental studies. These data highlight the differential efficacy of this compound and melatonin in various neuroprotective assays.
| Parameter Assessed | Model System | This compound Effect | Melatonin Effect | Key Findings | Reference |
| Cell Viability (MTT Assay) | N2a cells with oxygen-glucose-serum deprivation | Increased | Increased | Both compounds increased cell viability, suggesting protection against ischemic injury. | [Duan et al., 2006] |
| LDH Release | N2a cells with oxygen-glucose-serum deprivation | Inhibited | Inhibited | Both compounds reduced lactate dehydrogenase (LDH) release, indicating protection against cell membrane damage.[1] | [Duan et al., 2006] |
| Cytochrome C Release | N2a cells with oxygen-glucose-serum deprivation | Stronger Inhibition | Inhibition | This compound showed a more potent inhibitory effect on cytochrome C release from mitochondria.[1] | [Duan et al., 2006] |
| Caspase-3 Activity | N2a cells with oxygen-glucose-serum deprivation | Inhibited | Inhibited | Both compounds suppressed the activity of caspase-3, a key executioner of apoptosis.[1] | [Duan et al., 2006] |
| Apoptosis Inhibition | N2a cells with oxygen-glucose-serum deprivation | Inhibition | Stronger Inhibition | Melatonin demonstrated a more potent anti-apoptotic effect compared to this compound.[1] | [Duan et al., 2006] |
| ROS Scavenging | N2a cells with oxygen-glucose-serum deprivation | Stronger Scavenging | Scavenging | This compound exhibited a more powerful reactive oxygen species (ROS) scavenging capability.[1] | [Duan et al., 2006] |
| Mitochondrial Transmembrane Potential | N2a cells with oxygen-glucose-serum deprivation | Maintained initially, but not at 6h post-reperfusion | Maintained | Melatonin was more effective at maintaining mitochondrial transmembrane potential over a longer period. | [Duan et al., 2006] |
| Lipid Peroxidation | Rat hippocampus with Fe2+-induced neurotoxicity | Reduced | Reduced | Both compounds were effective in reducing iron-induced lipid peroxidation. | [Maharaj et al., 2006] |
Experimental Protocols
Oxygen-Glucose-Serum Deprivation (OGSD) in N2a Cells
This in vitro model simulates ischemic/reperfusion injury in neurons.
-
Cell Culture: Mouse neuroblastoma (N2a) cells are cultured in standard medium (e.g., DMEM with 10% fetal bovine serum).
-
OGSD Induction: The culture medium is replaced with a glucose-free, serum-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified period (e.g., 90 minutes) to induce ischemic conditions.
-
Treatment: Following the deprivation period, the medium is replaced with a standard culture medium containing different concentrations of either this compound or melatonin.
-
Reperfusion: The cells are returned to a normoxic incubator for various time intervals to simulate reperfusion.
-
Assessment of Neuroprotection:
-
Cell Viability: Measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses mitochondrial metabolic activity.
-
Cell Death: Quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of plasma membrane damage.
-
Apoptosis: Assessed by measuring caspase-3 activity using a colorimetric or fluorometric assay, and by detecting DNA fragmentation using TUNEL staining.
-
Mitochondrial Integrity: Evaluated by measuring the mitochondrial transmembrane potential using fluorescent dyes like JC-1, and by quantifying the release of cytochrome C from mitochondria into the cytosol via Western blotting.
-
Oxidative Stress: Determined by measuring the levels of intracellular reactive oxygen species (ROS) using fluorescent probes like DCFH-DA.
-
Iron-Induced Neurotoxicity in Rat Hippocampus
This in vivo model assesses neuroprotection against oxidative damage induced by iron overload.
-
Animal Model: Adult male Wistar rats are used.
-
Induction of Neurotoxicity: A solution of ferrous chloride (FeCl2) is stereotactically injected into the hippocampus to induce oxidative stress and lipid peroxidation.
-
Treatment: this compound or melatonin is administered (e.g., intraperitoneally) at a specific dose prior to or following the FeCl2 injection.
-
Assessment of Neuroprotection:
-
Lipid Peroxidation: The extent of lipid peroxidation in the hippocampal tissue is quantified by measuring the levels of malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) assay.
-
Histopathology: Hippocampal tissue sections are stained (e.g., with Hematoxylin and Eosin) to assess the extent of neuronal damage and necrosis.
-
Signaling Pathways and Mechanisms of Action
This compound: A Potent Antioxidant
The neuroprotective effects of this compound are predominantly attributed to its superior direct radical scavenging activity.[1] Its mechanism is primarily focused on mitigating oxidative stress at the mitochondrial level.
Melatonin: A Multifaceted Neuroprotector
Melatonin exerts its neuroprotective effects through both receptor-dependent and receptor-independent mechanisms. It not only scavenges free radicals but also modulates signaling pathways involved in apoptosis and inflammation.
Conclusion
The comparative analysis of this compound and melatonin reveals distinct profiles in their neuroprotective capacities. This compound emerges as a superior direct antioxidant, particularly effective in mitigating mitochondrial dysfunction by inhibiting cytochrome C release and scavenging ROS. In contrast, melatonin demonstrates a more robust anti-apoptotic effect.
These findings suggest that for therapeutic strategies targeting acute oxidative insults, this compound may offer a more potent initial defense. However, for conditions involving a prolonged apoptotic cascade, melatonin's broader mechanistic action might be more beneficial. Further research, including in vivo studies and the determination of specific EC50 values for various neuroprotective endpoints, is warranted to fully elucidate their therapeutic potential. The development of derivatives that combine the potent antioxidant properties of this compound with the strong anti-apoptotic signaling of melatonin could represent a promising future direction in neuroprotective drug discovery.
References
A Comparative Guide to 6-Hydroxymelatonin (6-OHMS) Assays
For researchers, scientists, and drug development professionals, the accurate measurement of 6-hydroxymelatonin (6-OHMS), the primary urinary metabolite of melatonin, is crucial for assessing circadian rhythm and various physiological and pathological states. The choice of assay for quantifying 6-OHMS can significantly impact study outcomes. This guide provides an objective comparison of the two most common analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by performance data from published studies and commercially available kits.
Overview of Assay Methodologies
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay technique that utilizes the principle of competitive binding. In this method, 6-OHMS in a sample competes with a labeled 6-OHMS for a limited number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of 6-OHMS in the sample. ELISAs are generally characterized by their high throughput, cost-effectiveness, and relatively simple workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry. This method allows for the precise identification and quantification of 6-OHMS based on its unique mass-to-charge ratio. LC-MS/MS is considered the gold standard for many small molecule analyses due to its high specificity, accuracy, and ability to measure multiple analytes simultaneously.
Performance Characteristics
The selection of an appropriate assay depends on various factors, including the required sensitivity, specificity, sample matrix, and available resources. The following tables summarize the performance characteristics of commercially available 6-OHMS ELISA kits and published LC-MS/MS methods. It is important to note that these values are reported by individual manufacturers or researchers and may not be directly comparable due to different validation procedures.
Table 1: Comparison of Performance Characteristics for this compound Sulfate ELISA Kits
| Feature | Creative Diagnostics[1] | Biomatik[2] | FineTest[3] |
| Assay Type | Competitive ELISA | Competitive ELISA | Competitive ELISA |
| Sample Type | Serum, Plasma, Cell Culture Supernatant | Serum, Plasma, Cell Culture Supernatant, Lysates | Serum, Plasma, Cell Culture Supernatant, Lysates |
| Detection Range | 7.813 - 500 pg/mL | 7.813 - 500 pg/mL | 7.813 - 500 pg/mL |
| Sensitivity | < 4.688 pg/mL | 4.688 pg/mL | 4.688 pg/mL |
| Intra-Assay Precision (CV%) | < 8% | Not Specified | Not Specified |
| Inter-Assay Precision (CV%) | < 10% | Not Specified | Not Specified |
Table 2: Performance Characteristics of Published LC-MS/MS Methods for this compound
| Feature | G. Covaciu et al. (2021)[4] | M. G. R. de Kanter et al. (2020)[5] | J. He et al. (2016)[6] | T. F. T. Ang et al. (2022)[7] |
| Matrix | Human Urine | Human Urine | Dog Plasma | Human Urine |
| Linearity (r) | > 0.99 | Not Specified | > 0.991 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Not Specified | 0.2 nmol/L | 0.04 ng/mL | Not Specified |
| Intra-Day Precision (RSD%) | Not Specified | < 5.4% (Inter-assay) | < 13.5% | < 6.80% |
| Inter-Day Precision (RSD%) | Not Specified | Not Specified | < 13.5% | < 6.80% |
| Accuracy (RE%) | Not Specified | Not Specified | < 13.0% | -3.60 to -0.47% |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating assay results. Below are generalized workflows for both ELISA and LC-MS/MS-based quantification of 6-OHMS in urine.
Urinary this compound Sulfate ELISA Protocol (Competitive)
This protocol is a generalized representation of commercially available competitive ELISA kits.
-
Sample Preparation: Urine samples are typically diluted with the provided assay buffer.
-
Competitive Binding: Diluted samples, standards, and controls are added to a microplate pre-coated with a capture antibody. A fixed amount of enzyme-conjugated 6-OHMS is then added to each well. During incubation, the native 6-OHMS in the sample and the enzyme-conjugated 6-OHMS compete for binding to the capture antibody.
-
Washing: The plate is washed to remove any unbound components.
-
Substrate Addition: A substrate solution is added to the wells, which is converted by the enzyme on the bound conjugated 6-OHMS to produce a colored product.
-
Signal Detection: The reaction is stopped, and the absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of 6-OHMS in the sample.
-
Quantification: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of 6-OHMS in the samples is then determined from this curve.
Urinary this compound LC-MS/MS Protocol
This protocol outlines a typical workflow for the analysis of total 6-OHMS in urine, which often involves an enzymatic hydrolysis step to measure both free and conjugated forms.
-
Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase/arylsulfatase to deconjugate the glucuronidated and sulfated forms of 6-OHMS.[4][7]
-
Sample Clean-up/Extraction: The hydrolyzed samples are subjected to a clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[4] An internal standard (e.g., a deuterated analog of 6-OHMS) is typically added before this step to correct for extraction losses and matrix effects.
-
Liquid Chromatography (LC) Separation: The extracted sample is injected into an LC system. The analyte of interest, 6-OHMS, is separated from other components in the sample on a chromatographic column (e.g., a C18 column).[4]
-
Tandem Mass Spectrometry (MS/MS) Detection: As 6-OHMS elutes from the LC column, it is ionized (e.g., by electrospray ionization) and enters the mass spectrometer. The precursor ion corresponding to 6-OHMS is selected and fragmented. Specific product ions are then monitored for quantification.
-
Quantification: The concentration of 6-OHMS is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 6-OHMS.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for ELISA and LC-MS/MS assays.
Caption: Generalized workflow for a competitive ELISA of this compound.
Caption: Typical workflow for LC-MS/MS analysis of total this compound.
Conclusion
Both ELISA and LC-MS/MS are valuable methods for the quantification of 6-OHMS, each with its own set of advantages and limitations.
-
ELISA offers a high-throughput and cost-effective solution, making it suitable for large-scale screening studies where high precision and accuracy are not the primary concern. However, the potential for cross-reactivity with other metabolites may affect the specificity of the results.
-
LC-MS/MS provides superior specificity, accuracy, and sensitivity, establishing it as the reference method for 6-OHMS quantification. While it requires a larger initial investment in equipment and expertise, its reliability is paramount for clinical diagnostics and research where precise measurements are critical.
The choice between these two methods should be guided by the specific requirements of the research or clinical question, considering factors such as the desired level of accuracy, sample throughput, and available budget. For definitive quantification and studies requiring high specificity, LC-MS/MS is the recommended approach. For large-scale epidemiological studies or initial screenings, ELISA can be a practical and efficient alternative.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. biomatik.com [biomatik.com]
- 3. This compound sulfate ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. Simultaneous determination of melatonin and this compound in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, this compound and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of 6-Hydroxymelatonin Quantification: A Comparative Guide to ELISA Kits
For researchers, scientists, and drug development professionals, the accurate measurement of 6-hydroxymelatonin (6-OHM), the primary urinary metabolite of melatonin, is crucial for understanding circadian rhythms, sleep patterns, and the impact of various therapeutic interventions. Enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput and cost-effective method for this quantification. However, the market presents a variety of kits, each with its own performance characteristics. This guide provides an objective comparison of commercially available this compound ELISA kits, supported by manufacturer-provided data and established principles of immunoassay validation, to aid in the selection of the most suitable assay for your research needs.
Understanding the Core Technology: Competitive ELISA
The majority of this compound ELISA kits employ a competitive assay format. In this setup, 6-OHM present in the sample competes with a fixed amount of labeled 6-OHM (e.g., biotin-labeled) for binding to a limited number of anti-6-OHM antibodies coated on a microplate. The amount of labeled 6-OHM that binds to the antibody is inversely proportional to the concentration of 6-OHM in the sample. A substrate is then added, and the resulting colorimetric signal is measured. A higher signal indicates a lower concentration of 6-OHM in the sample, and vice versa.
Performance Comparison of this compound ELISA Kits
Table 1: General Kit Characteristics
| Feature | FineTest (EU3120) | Creative Diagnostics (DEIA-NS2307-37) | Assay Genie (UNFI0084) | Biomatik (EKF58095) |
| Assay Type | Competitive ELISA | Competitive ELISA | Competitive ELISA | Competitive ELISA |
| Sample Types | Serum, Plasma, Cell Culture Supernatants, Tissue Lysates | Serum, Plasma, Cell Culture Supernatants, Other Biological Samples | Serum, Plasma, Urine | Serum, Plasma, Cell Culture Supernatants, Tissue Lysates |
| Detection Range | 7.813 - 500 pg/mL | 7.813 - 500 pg/mL | 7.813 - 500 pg/mL | 7.813 - 500 pg/mL |
| Sensitivity | 4.688 pg/mL | < 4.688 pg/mL | 4.688 pg/mL | 4.688 pg/mL |
| Assay Time | ~ 2 hours | Not Specified | Not Specified | ~ 3.5 hours |
Table 2: Manufacturer-Stated Precision
| Precision | FineTest (EU3120) | Creative Diagnostics (DEIA-NS2307-37) | Assay Genie (UNFI0084) | Biomatik (EKF58095) |
| Intra-Assay CV (%) | Not Specified | < 8% | Not Specified | Stated to be within defined limits |
| Inter-Assay CV (%) | Not Specified | < 10% | Not Specified | Stated to be within defined limits |
CV: Coefficient of Variation. A lower CV indicates higher precision.
Table 3: Manufacturer-Stated Accuracy (Recovery)
| Sample Matrix | FineTest (EU3120) | Creative Diagnostics (DEIA-NS2307-37) | Assay Genie (UNFI0084) | Biomatik (EKF58095) |
| Serum | 88-102% | Not Specified | Information available upon request | Not Specified |
| EDTA Plasma | 85-102% | Not Specified | Information available upon request | Not Specified |
| Heparin Plasma | 86-99% | Not Specified | Information available upon request | Not Specified |
Recovery is assessed by spiking a known amount of 6-OHM into a sample matrix and measuring the recovered amount. A recovery percentage close to 100% indicates high accuracy.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While ELISA kits offer convenience, LC-MS/MS is considered the gold-standard for the quantification of small molecules like this compound.[1][2] This is due to its higher specificity, which minimizes the risk of cross-reactivity with other structurally similar molecules, and its typically greater accuracy and precision.[1] Studies comparing melatonin ELISA kits with LC-MS/MS have shown that while a good correlation can exist, immunoassays may exhibit bias, particularly at the lower and upper ends of the detection range.[3] Researchers should consider this inherent limitation of immunoassays when interpreting their results and may consider validating their ELISA findings with a subset of samples analyzed by LC-MS/MS.
Experimental Protocols for Kit Validation
To ensure the reliability of a chosen this compound ELISA kit within your specific experimental context, it is highly recommended to perform in-house validation. Here are detailed methodologies for key validation experiments:
Assessment of Precision (Repeatability and Reproducibility)
a) Intra-Assay Precision (Repeatability):
-
Objective: To determine the precision of measurements within a single assay run.
-
Procedure:
-
Prepare at least three samples with different concentrations of 6-OHM (low, medium, and high) that fall within the kit's standard curve range.
-
Assay each sample in a high number of replicates (e.g., n=20) on the same plate.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the measured concentrations of each sample.
-
Acceptance Criterion: A general guideline for intra-assay CV is <10%.[4]
-
b) Inter-Assay Precision (Intermediate Precision/Reproducibility):
-
Objective: To determine the precision of measurements between different assay runs, on different days, and potentially with different operators.
-
Procedure:
-
Use the same set of low, medium, and high concentration samples as in the intra-assay assessment.
-
Assay these samples in duplicate or triplicate on multiple days (e.g., 3-5 different days).
-
Calculate the mean, SD, and %CV of the measurements for each sample across all runs.
-
Acceptance Criterion: A general guideline for inter-assay CV is <15%.[4]
-
Assessment of Accuracy
a) Spike and Recovery:
-
Objective: To assess whether the sample matrix (e.g., serum, urine) interferes with the accurate quantification of 6-OHM.
-
Procedure:
-
Select a representative pool of your biological samples.
-
Divide the pool into two aliquots. To one aliquot ("spiked"), add a known concentration of 6-OHM standard. The other aliquot ("unspiked") receives an equal volume of assay buffer.
-
Assay both the spiked and unspiked samples.
-
Calculate the percent recovery using the following formula:
-
b) Linearity of Dilution:
-
Objective: To determine if the assay can accurately measure endogenous 6-OHM in samples at different dilutions.
-
Procedure:
-
Select a sample containing a high concentration of endogenous 6-OHM.
-
Create a series of dilutions of the sample using the assay's sample diluent (e.g., 1:2, 1:4, 1:8).
-
Assay the neat and diluted samples.
-
Multiply the measured concentrations of the diluted samples by their respective dilution factors.
-
The corrected concentrations should be consistent across the dilution series.
-
Acceptance Criterion: The coefficient of variation of the corrected concentrations should be within an acceptable range (e.g., <15%).
-
c) Correlation with a Reference Method (LC-MS/MS):
-
Objective: To compare the performance of the ELISA kit against a gold-standard method.
-
Procedure:
-
Analyze a panel of samples (covering the full assay range) using both the chosen ELISA kit and a validated LC-MS/MS method.
-
Perform a correlation analysis (e.g., Pearson or Spearman correlation) and a Bland-Altman analysis to assess the agreement and bias between the two methods.
-
Ideal Outcome: A high correlation coefficient (r > 0.9) and low bias in the Bland-Altman plot would indicate good accuracy of the ELISA kit.
-
Visualizing Key Processes
To further clarify the context and methodologies, the following diagrams illustrate the metabolic pathway of melatonin and a typical workflow for evaluating an ELISA kit's performance.
Caption: Melatonin is synthesized from tryptophan and primarily metabolized in the liver to this compound, which is then conjugated to form 6-sulfatoxymelatonin for urinary excretion.
Caption: A structured workflow for the in-house validation of a this compound ELISA kit, encompassing precision and accuracy assessments.
Conclusion and Recommendations
The selection of a this compound ELISA kit requires careful consideration of its performance characteristics in the context of the intended research application. While manufacturers provide valuable initial data, the lack of independent comparative studies necessitates a degree of caution. Researchers are strongly encouraged to perform in-house validation, particularly focusing on precision and accuracy within their specific sample matrix. For studies requiring the highest degree of accuracy and specificity, confirmation of ELISA results with a gold-standard method like LC-MS/MS is advisable. By following a rigorous validation protocol, researchers can ensure the generation of reliable and reproducible data in their investigation of the intricate roles of melatonin and its metabolites.
References
- 1. ibl-international.com [ibl-international.com]
- 2. Research Portal [scholarship.miami.edu]
- 3. A Sensitive and Specific Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Quantification of Salivary Melatonin and Cortisol: Development and Comparison With Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
A Comparative Guide to 6-Hydroxymelatonin Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantification of 6-hydroxymelatonin, the primary metabolite of melatonin. Understanding the linearity and range of these methods is crucial for accurate measurement in various biological matrices. This document outlines the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), offering a comprehensive overview to aid in selecting the most suitable method for your research needs. While High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a common technique for melatonin, specific validated methods for this compound are less prevalent in the literature.
Performance Comparison of this compound Quantification Methods
The selection of an appropriate quantification method depends on factors such as required sensitivity, sample matrix, throughput, and available instrumentation. The following table summarizes the key performance characteristics of LC-MS/MS and ELISA for the quantification of this compound.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Analyte | This compound | This compound Sulfate |
| Sample Matrix | Urine[1][2], Plasma | Serum, Plasma, Urine, Cell Culture Supernatants[3][4][5][6] |
| Linear Range | 375 - 25,000 pg/mL (in water for urine analysis)[1] | 7.813 - 500 pg/mL[3][4][5][6] |
| Correlation Coefficient (r) | > 0.991[1] | Not typically provided in kit datasheets |
| Lower Limit of Quantification (LLOQ) | 375 pg/mL[1] | 7.813 pg/mL[3][4][5][6] |
| Sensitivity/Limit of Detection (LOD) | ~11 pg/mL (Practical sensitivity in plasma for melatonin, indicative for 6-OHM) | ~4.688 pg/mL[3][4][5][6] |
| Specificity | High, based on mass-to-charge ratio | Can be subject to cross-reactivity |
| Throughput | Lower, sample-by-sample analysis | Higher, typically 96-well plate format |
| Instrumentation | LC-MS/MS system | Microplate reader |
| Expertise Required | High | Moderate |
General Workflow for this compound Quantification
The following diagram illustrates a generalized workflow from sample collection to data analysis for the quantification of this compound.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Urine[1]
This method allows for the simultaneous quantification of melatonin and this compound in human overnight urine.
-
Sample Preparation:
-
To 2 mL of urine, add an internal standard solution (melatonin-D4 and this compound-D4).
-
Perform enzymatic hydrolysis of conjugated this compound by adding β-glucuronidase/arylsulfatase from Helix pomatia and incubating.
-
Add ammonium acetate buffer and centrifuge.
-
Perform solid-phase extraction (SPE) using an Oasis MAX cartridge.
-
Condition the cartridge with methanol and water.
-
Load the sample.
-
Wash with ammonium acetate buffer and 10% methanol.
-
Elute the analytes with 100% methanol.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: Reverse phase C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol.
-
Flow Rate: Not specified, but a 7-minute gradient elution is used.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for this compound and its internal standard.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Sulfate
This protocol is a general representation based on commercially available competitive ELISA kits.
-
Principle: This is a competitive ELISA. This compound sulfate in the sample competes with a fixed amount of biotin-labeled this compound sulfate for a limited number of binding sites on a pre-coated antibody. The amount of bound biotinylated antigen is inversely proportional to the concentration of this compound sulfate in the sample.
-
Assay Procedure:
-
Prepare standards and samples in the provided dilution buffer.
-
Add standards and samples to the wells of the microplate pre-coated with anti-6-hydroxymelatonin sulfate antibody.
-
Add a fixed amount of biotin-labeled this compound sulfate to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well, which binds to the captured biotinylated antigen.
-
Wash the plate again.
-
Add a TMB substrate solution, which will be converted by the HRP enzyme to a colored product.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The concentration of this compound sulfate in the samples is determined by comparing their absorbance to the standard curve.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
As mentioned, validated HPLC-FLD methods are more commonly reported for melatonin rather than its metabolite, this compound. However, a general approach for melatonin analysis is provided below for reference. The successful application of this method to this compound would require optimization of the excitation and emission wavelengths and chromatographic conditions.
-
Sample Preparation (for Melatonin in Plasma):
-
To a plasma sample, add an internal standard.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or a mixture of ethyl acetate and n-hexane).
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions (for Melatonin):
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically around 1 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for melatonin (e.g., excitation at 285 nm and emission at 345 nm). The optimal wavelengths for this compound would need to be determined.
-
Conclusion
Both LC-MS/MS and ELISA are powerful techniques for the quantification of this compound. LC-MS/MS offers high specificity and a wide linear range, making it a gold standard for research applications, though it requires significant capital investment and expertise. ELISA provides a high-throughput and sensitive alternative that is well-suited for screening large numbers of samples, with the caveat of potential cross-reactivity. The choice between these methods will ultimately be guided by the specific requirements of the research study. While HPLC-FLD is a viable technique for related compounds, further method development and validation are necessary for its routine application in this compound quantification.
References
- 1. api.unil.ch [api.unil.ch]
- 2. Simultaneous determination of melatonin and this compound in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Melatonin Determination in Human Urine by Liquid Chromatography Using Flurometric Detection | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Metabolism of Melatonin and 6-Hydroxymelatonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the metabolic pathways of melatonin and its primary metabolite, 6-hydroxymelatonin. The information presented is supported by experimental data to aid in research and drug development endeavors.
Introduction
Melatonin, a neurohormone primarily synthesized by the pineal gland, is integral to regulating circadian rhythms. Its therapeutic applications are a subject of extensive research. Understanding its metabolism, and that of its major metabolite, this compound, is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall biological activity. This guide delineates the key metabolic transformations these two compounds undergo, presenting quantitative data, experimental methodologies, and visual representations of the involved pathways.
Comparative Metabolism Overview
Melatonin undergoes a multi-step metabolic process, primarily initiated by hydroxylation, followed by conjugation for excretion. Its main metabolite, this compound, is already hydroxylated and thus primarily undergoes conjugation reactions.
Melatonin Metabolism: The principal metabolic pathway for melatonin is the hydroxylation at the 6-position of the indole ring to form this compound.[1][2] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2 in the liver.[1][2] Minor metabolic pathways include O-demethylation to N-acetylserotonin, catalyzed by CYP2C19 and to a lesser extent by CYP1A2, and cleavage of the pyrrole ring to form N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK).[1]
This compound Metabolism: As the primary metabolite of melatonin, this compound is further metabolized mainly through conjugation reactions to increase its water solubility for renal excretion.[2] The two major conjugation pathways are sulfation and glucuronidation.[3] The sulfation of this compound is primarily mediated by the sulfotransferase enzyme SULT1A1. Glucuronide conjugates of this compound are also major metabolites found in urine.[3]
Data Presentation: Quantitative Metabolic Parameters
The following tables summarize the key quantitative data related to the metabolism of melatonin and this compound.
Table 1: Kinetic Parameters for Melatonin 6-Hydroxylation by Cytochrome P450 Isoforms
| CYP Isoform | Michaelis-Menten Constant (Km) (μM) | Maximum Velocity (Vmax) (pmol/min/pmol P450) |
| CYP1A1 | 19.2 | 6.46 |
| CYP1A2 | 25.9 | 10.6 |
| CYP1B1 | 30.9 | 5.31 |
Data sourced from studies on recombinant human P450 isozymes.
Table 2: Kinetic Parameters for this compound Sulfation by Human SULT1A1
| Substrate | Michaelis-Menten Constant (Km) (μM) | Maximum Velocity (Vmax) (nmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) |
| This compound | 1.2 | 1.5 | 1.25 |
Data from a study using recombinant human SULT1A1. Note: Direct quantitative data for the glucuronidation of this compound by specific UGT isoforms, including Km and Vmax values, are not as readily available in the literature.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication and further investigation.
Protocol 1: In Vitro Melatonin 6-Hydroxylation Assay using Human Liver Microsomes
Objective: To determine the kinetic parameters of melatonin 6-hydroxylation.
Materials:
-
Human liver microsomes (HLMs)
-
Melatonin
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., a structurally similar compound not present in the reaction)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of melatonin in a suitable solvent (e.g., methanol or DMSO).
-
Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, human liver microsomes, and the melatonin solution at various concentrations.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.
-
Calculate the rate of formation of this compound and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using appropriate software.
Protocol 2: In Vitro this compound Sulfation Assay using Recombinant Human SULT1A1
Objective: To determine the kinetic parameters of this compound sulfation.
Materials:
-
Recombinant human SULT1A1 enzyme
-
This compound
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS; cofactor for sulfation)
-
Tris-HCl buffer (pH 7.4)
-
Dithiothreitol (DTT)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound.
-
Prepare incubation mixtures containing Tris-HCl buffer, DTT, MgCl₂, recombinant SULT1A1, and this compound at various concentrations.
-
Pre-incubate the mixtures at 37°C for 3 minutes.
-
Initiate the reaction by adding PAPS.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring linearity of the reaction.
-
Stop the reaction with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the enzyme.
-
Analyze the supernatant for the formation of this compound sulfate using a validated LC-MS/MS method.
-
Determine the kinetic parameters (Km and Vmax) by analyzing the rate of product formation at different substrate concentrations.
Mandatory Visualization
The following diagrams illustrate the key metabolic pathways and experimental workflows.
Caption: Major metabolic pathways of melatonin.
References
A Researcher's Guide to Antibody Specificity in 6-Hydroxymelatonin ELISA Kits
For researchers, scientists, and drug development professionals, the accurate quantification of 6-Hydroxymelatonin (6-OHM), the primary urinary metabolite of melatonin, is crucial for understanding circadian rhythms and the pharmacological effects of various compounds. The enzyme-linked immunosorbent assay (ELISA) is a widely used method for this purpose, with its accuracy heavily dependent on the specificity of the antibodies employed. This guide provides a comparative analysis of the antibody specificity in commercially available this compound ELISA kits, supported by experimental data and detailed protocols.
Understanding Antibody Specificity in Competitive ELISA
The majority of this compound ELISA kits operate on the principle of competitive immunoassay. In this format, 6-OHM present in a sample competes with a labeled, known amount of 6-OHM for a limited number of binding sites on a specific antibody. The amount of labeled 6-OHM that binds to the antibody is inversely proportional to the concentration of 6-OHM in the sample. Consequently, high antibody specificity is paramount to prevent cross-reactivity with structurally similar molecules, which could lead to inaccurate measurements.
Comparison of Antibody Specificity
The following table summarizes the cross-reactivity of antibodies in various ELISA kits. Data has been compiled from publicly available product manuals and validation reports. It is important to note that while some manufacturers provide detailed quantitative cross-reactivity data, others offer more qualitative statements regarding antibody specificity.
| Manufacturer/Kit Name | Target Analyte | Cross-Reactivity with this compound | Cross-Reactivity with Melatonin | Cross-Reactivity with Other Analogs |
| IBL International | Melatonin-Sulfate | 0.001% | 0.002% | N-Acetyl-5-hydroxytryptamine: 0.0005%, N-Acetyl-L-tryptophan: < 0.0001%, 5-Methoxytryptamine: < 0.0001%, Tryptamine: < 0.0001%, 5-Methoxytryptophol: < 0.0001%, 5-Methoxy-3-indoleacetic acid: < 0.0001%[1] |
| Cusabio | Human this compound sulfate (6HMS) | 100% | No quantitative data provided | "No significant cross-reactivity or interference between human 6HMS and analogues was observed."[2] |
| Abcam | Melatonin | < 0.01% | 100% | 6-Sulfatoxy Melatonin: < 0.01%, N-Acetyl Serotonin: 0.05%, Serotonin: < 0.01%, Tryptophan: < 0.01%, 3-Methoxy Tryptamine: 0.03%, 5-Methoxy Tryptamine: < 0.01%[3] |
| Eagle Biosciences | Melatonin (Serum) | < 0.001% | 100% | N-Acetylserotonin: 0.38%, 5-Methoxytryptophol: <0.001%, 5-Methoxy-DL-Tryptophan: <0.001%, Serotonin Hydrochloride: <0.001%, 5-Methoxytryptamine: 0.15%[4] |
| Abcam | Melatonin | < 0.001% | 100% | N-Acetylserotonin: 0.38%, 5-Methoxytryptophol: <0.001%, 5-Methoxy-DL-Thyptophan: <0.001%, Serotonin Hydrochloride: <0.001%, 5-Methoxytryptamine: 0.15% |
Experimental Protocols
Determining Antibody Cross-Reactivity in a Competitive ELISA
The specificity of an antibody in a competitive ELISA is determined by assessing its cross-reactivity with structurally related compounds. This is achieved by running inhibition curves for each of the potentially cross-reacting substances and comparing their performance to the standard curve of the target analyte (e.g., this compound).
Methodology:
-
Prepare Standard Curves: A standard curve for the target analyte (e.g., this compound) is prepared by serially diluting a stock solution to known concentrations.
-
Prepare Cross-Reactant Solutions: Solutions of potentially cross-reacting molecules are prepared at a range of concentrations.
-
Perform Competitive ELISA: The ELISA is performed according to the kit manufacturer's instructions, with the cross-reactant solutions being run in the same manner as the standards and samples.
-
Calculate IC50 Values: For each standard and cross-reactant, the concentration that causes 50% inhibition of the maximum signal (IC50) is determined from the respective inhibition curves.
-
Calculate Percentage Cross-Reactivity: The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
A lower percentage indicates higher specificity of the antibody for this compound.
Visualizing Key Processes
To further aid in the understanding of the experimental workflow and the biological context of this compound, the following diagrams are provided.
Conclusion
The specificity of the antibody is a critical factor in the reliability of this compound ELISA kits. While some manufacturers provide comprehensive, quantitative data on cross-reactivity, others offer more general statements. Researchers should carefully evaluate the available data and, when necessary, perform their own validation experiments to ensure the accuracy of their results. This guide provides a framework for understanding and comparing the specificity of these essential research tools.
References
6-Hydroxymelatonin: A Comparative Analysis of Its Levels in Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-hydroxymelatonin levels across various patient populations, offering valuable insights for researchers, scientists, and professionals involved in drug development. As the major metabolite of melatonin, this compound, and its urinary conjugate, 6-sulfatoxymelatonin (aMT6s), serve as reliable biomarkers for endogenous melatonin production. Alterations in melatonin levels have been implicated in a range of pathologies, making the study of its primary metabolite crucial for understanding disease mechanisms and developing novel therapeutic strategies.
Data Presentation: Comparative Levels of Urinary 6-Sulfatoxymelatonin (aMT6s)
The following table summarizes the urinary aMT6s levels in healthy individuals and various patient populations as reported in several studies. It is important to note that direct comparison between studies should be made with caution due to variations in analytical methods, sample collection times (e.g., first morning void, 24-hour collection), and patient demographics.
| Patient Population | Key Findings | Reported aMT6s Levels (ng/mg creatinine) | Control Group Levels (ng/mg creatinine) | Reference |
| Healthy Individuals | Levels are inversely related to age, with a significant decline observed in older individuals.[1] Higher BMI and heavy smoking are associated with lower levels.[2] | Varies significantly with age; e.g., 20.8 (≤39 years) vs. 11.8 (≥49 years) in premenopausal women.[2] | - | [1][2] |
| Coronary Artery Disease | Significantly lower in patients with unstable angina compared to healthy subjects and those with stable angina.[3] | Unstable Angina: Lower than controls and stable angina patients. | Healthy Subjects: Higher than unstable angina patients. | [3] |
| Congestive Heart Failure | Significantly lower levels in hospitalized patients with congestive heart failure compared to healthy volunteers.[4] | Median: 2.6 µg (total excretion) | Median: 6.02 µg (total excretion) | [4] |
| Alzheimer's Disease | Significantly reduced total 24-hour aMT6s values in both untreated and treated AD patients compared to young controls. A day-night difference was less evident in AD patients. | Untreated AD: 12.7 ± 4.4 µ g/24h ; Treated AD: 12.4 ± 4.4 µ g/24h | Young Controls: 32.8 ± 3.1 µ g/24h ; Elderly Controls: 19.9 ± 5.2 µ g/24h | [5] |
| Type 2 Diabetes with Retinopathy | Significantly lower levels in patients with proliferative diabetic retinopathy (PDR) compared to controls and patients without retinopathy.[6] | PDR: Lower than other groups. | Healthy Controls: Higher than PDR group. | [6] |
| Age-Related Macular Degeneration (AMD) | Significantly lower levels in AMD patients compared to age- and gender-matched controls.[7] | 6.24 ± 3.45 | 10.40 ± 4.51 | [7] |
| Prostate Cancer | No significant association found between urinary melatonin levels and the risk of prostate cancer overall or in any clinical or racial subgroup.[8] | Cases: 17.93 (median, ng/mL) | Controls: 17.12 (median, ng/mL) | [8][9] |
| Breast Cancer (Postmenopausal) | An inverse association was observed between overnight urinary 6-sulfatoxymelatonin output and breast cancer risk.[10][11] | Women in the highest quartile of aMT6s output had a lower risk compared to those in the lowest quartile. | - | [10][11] |
| Gynecological Cancers (Ovarian and Cervical) | Baseline urinary aMT6s levels were significantly lower in cancer patients compared to healthy controls. Post-treatment levels increased in patients who responded to therapy.[12] | Significantly lower pre-treatment. | Higher than cancer patients. | [12] |
Experimental Protocols
Accurate quantification of this compound and its conjugate is paramount for reliable research. The two most common methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA) for Urinary 6-Sulfatoxymelatonin (aMT6s)
This protocol is a generalized representation based on commercially available competitive ELISA kits.[13][14][15][16][17]
Principle: This is a competitive immunoassay. Unlabeled aMT6s in the sample competes with a fixed amount of enzyme-labeled aMT6s for a limited number of binding sites on a specific antibody. The amount of enzyme-labeled aMT6s bound to the antibody is inversely proportional to the concentration of aMT6s in the sample.
Materials:
-
Microtiter plate pre-coated with a capture antibody (e.g., anti-rabbit IgG)
-
aMT6s standards
-
aMT6s quality controls
-
Assay buffer
-
Enzyme-conjugated aMT6s (e.g., HRP-conjugate)
-
aMT6s antiserum
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Sample Preparation: Dilute urine samples with the provided assay buffer. A common dilution factor is 1:200.[13]
-
Standard and Sample Addition: Pipette diluted standards, controls, and samples into the wells of the microtiter plate.
-
Competitive Reaction: Add the enzyme-conjugated aMT6s and the aMT6s antiserum to each well. Incubate for a specified time (e.g., 2 hours) at room temperature on an orbital shaker.[16]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 4 times) with wash buffer to remove unbound reagents.[16]
-
Substrate Incubation: Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light.[16] This will result in color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.[16]
-
Calculation: Calculate the concentration of aMT6s in the samples by comparing their absorbance to the standard curve generated from the known concentrations of the aMT6s standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary this compound
This protocol involves the deconjugation of aMT6s to this compound followed by sensitive and specific quantification.[18][19][20]
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry to accurately identify and quantify the target analyte, this compound.
Materials:
-
LC-MS/MS system (including a high-performance liquid chromatograph and a tandem mass spectrometer)
-
Analytical column (e.g., C18 reverse-phase)
-
Mobile phases (e.g., water with formic acid and methanol)
-
β-glucuronidase/arylsulfatase enzyme (from Helix pomatia)
-
Reaction buffer (e.g., pH 4.0)
-
Internal standard (e.g., deuterated this compound)
-
Solid-phase extraction (SPE) cartridges
-
Centrifuge
-
Vortex mixer
Procedure:
-
Enzymatic Deconjugation: To measure total this compound, the sulfate and glucuronide conjugates in the urine must be cleaved.
-
Mix the urine sample with a reaction buffer.
-
Add β-glucuronidase/arylsulfatase enzyme.
-
Incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes).[18]
-
-
Sample Clean-up (Solid-Phase Extraction - SPE):
-
Condition the SPE cartridge with appropriate solvents (e.g., methanol followed by water).
-
Load the deconjugated urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound with an appropriate solvent (e.g., methanol).
-
-
LC Separation:
-
Inject the eluted sample into the LC system.
-
Separate this compound from other components on the analytical column using a gradient elution with the mobile phases.
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The parent ion of this compound is selected and fragmented.
-
Specific product ions are monitored for quantification.
-
-
Quantification:
-
The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound standards.
-
Mandatory Visualization
Below are diagrams illustrating the melatonin metabolism pathway and a typical experimental workflow for measuring urinary 6-sulfatoxymelatonin.
Caption: Melatonin synthesis and metabolism pathway.
Caption: Experimental workflow for urinary aMT6s ELISA.
References
- 1. Normative data on the daily profile of urinary 6-sulfatoxymelatonin in healthy subjects between the ages of 20 and 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary 6-sulfatoxymelatonin levels and their correlations with lifestyle factors and steroid hormone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low urinary 6-sulphatoxymelatonin levels in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low urinary 6-sulfatoxymelatonin levels in patients with severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actigraphic sleep-wake patterns and urinary 6-sulfatoxymelatonin excretion in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Associations between urinary 6-sulfatoxymelatonin excretion and diabetic vascular complications or arteriosclerosis in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary 6-sulfatoxymelatonin level in age-related macular degeneration patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Urinary 6-sulfatoxymelatonin levels and prostate cancer risk among men in the Multiethnic Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Urinary 6-Sulfatoxymelatonin Levels and Risk of Breast Cancer in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. buhlmannlabs.com [buhlmannlabs.com]
- 14. alpco.com [alpco.com]
- 15. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 16. ibl-international.com [ibl-international.com]
- 17. ibl-international.com [ibl-international.com]
- 18. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous determination of melatonin and this compound in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Hydroxymelatonin: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-hydroxymelatonin, a compound classified as harmful if swallowed and a suspected carcinogen.[1][2] Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals handling this material.
Hazard Identification and Classification
This compound is identified by the following hazard classifications:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]
-
Carcinogenicity (Category 2): H351 - Suspected of causing cancer.[1][2]
Due to these hazards, this compound and any materials contaminated with it must be treated as hazardous waste.[3][4] Standard laboratory practices for handling potent compounds should be followed, including the use of personal protective equipment (PPE) such as gloves, eye shields, and a dust mask if handling the solid form.
Waste Segregation and Collection
Proper segregation is the first step in compliant waste disposal.
-
Waste Stream: All this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be disposed of as hazardous chemical waste.
-
Do Not:
Step-by-Step Disposal Protocol
Objective: To safely collect, store, and prepare this compound waste for removal by a licensed hazardous waste contractor.
Materials:
-
Designated hazardous waste container (compatible material, e.g., polyethylene) with a secure screw-top cap.[5][7]
-
Hazardous waste tag.
-
Personal Protective Equipment (PPE).
Procedure:
-
Container Preparation:
-
Select a waste container that is in good condition and compatible with the waste being generated (solid or liquid). Plastic containers are often preferred.[4]
-
Affix a hazardous waste tag to the container before adding any waste.
-
-
Waste Collection:
-
Solids: Place pure this compound and grossly contaminated items (e.g., weigh boats, contaminated wipes) directly into the designated solid waste container.
-
Liquids: Collect all aqueous and solvent-based solutions containing this compound in a designated liquid waste container. Do not mix incompatible waste streams.[7]
-
Sharps: Any sharps contaminated with this compound must be placed in a designated sharps container that is also labeled as hazardous waste.
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[3] After rinsing, deface the original label and dispose of the container as regular trash.[3]
-
-
Labeling:
-
On the hazardous waste tag, clearly write the full chemical name: "this compound".[5]
-
List all components of a mixture by percentage or volume, even non-hazardous components like water or buffers.[7]
-
Indicate the relevant hazards (e.g., "Toxic," "Carcinogen").
-
Record the date when waste is first added to the container.
-
-
Storage:
-
Keep the waste container securely capped at all times, except when adding waste.[3][7]
-
Store the container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[4][7]
-
The SAA should be a secondary containment bin or tray to prevent spills.
-
Ensure incompatible wastes (e.g., acids and bases) are stored separately.[7]
-
-
Disposal Request:
-
Once the waste container is full or has been in the SAA for up to one year, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal service.[3][5][7]
-
Do not exceed the accumulation limits for your SAA (typically 55 gallons for hazardous waste or 1 quart for acutely toxic materials).[4]
-
Experimental Protocols Cited
This guidance is based on standard hazardous waste management protocols as outlined by regulatory bodies and institutional safety guidelines. The primary experimental protocol is the segregation and collection of chemical waste at the point of generation, as detailed in laboratory safety manuals from various institutions.[3][4][6][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C13H16N2O3 | CID 1864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Safe Chemical Waste Handling for Laboratory Teams [emsllcusa.com]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
